Ceramide 1-phosphate
説明
CerP(d18:1/18:0) has been reported in Bos taurus with data available.
特性
IUPAC Name |
[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H72NO6P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(39)37-34(33-43-44(40,41)42)35(38)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38H,3-28,30,32-33H2,1-2H3,(H,37,39)(H2,40,41,42)/b31-29+/t34-,35+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQLMECVOXKFJK-NXCSZAMKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(C=CCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H72NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415280 | |
| Record name | CerP(d18:1/18:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
645.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | CerP(d18:1/18:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010701 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
128543-23-7 | |
| Record name | CerP(d18:1/18:0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ceramide 1-Phosphate: A Technical Guide to its Synthesis, Degradation, and Core Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes. Unlike its pro-apoptotic precursor, ceramide, C1P is primarily associated with pro-survival and pro-inflammatory signaling.[1][2] It functions as both an intracellular second messenger and an extracellular ligand, implicating it in physiological and pathological conditions, including cancer and inflammation.[1] This technical guide provides an in-depth overview of the enzymatic pathways governing C1P synthesis and degradation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling cascades influenced by this pleiotropic lipid mediator.
This compound Synthesis
The synthesis of C1P is a tightly regulated process, primarily catalyzed by the enzyme Ceramide Kinase (CERK). This section details the enzymatic reaction, its subcellular localization, and the kinetic properties of CERK.
Enzymatic Synthesis of C1P
C1P is generated through the direct phosphorylation of ceramide, a reaction catalyzed by Ceramide Kinase (CERK) that utilizes ATP as a phosphate (B84403) donor.[1]
Reaction: Ceramide + ATP --(CERK)--> this compound + ADP
The subcellular localization of CERK is complex and appears to be cell-type dependent, with reports of its presence in the cytosol, microsomal membranes, plasma membrane, and the Golgi apparatus. The transport of newly synthesized ceramide from the endoplasmic reticulum to the Golgi apparatus by the ceramide transfer protein (CERT) is a crucial step for its subsequent phosphorylation by CERK.[3]
Quantitative Data: Ceramide Kinase (CERK)
The following table summarizes the available kinetic parameters for Ceramide Kinase.
| Enzyme | Substrate | Km | Vmax | Inhibitors | Source |
| Ceramide Kinase (CERK) | Ceramide | Not specified | Not specified | K1 (Ki = 2.2 µM), KD (Ki = 3.3 µM) | [4] |
Inhibition by K1 and KD was found to be noncompetitive.[4]
This compound Degradation
The catabolism of C1P primarily involves its dephosphorylation back to ceramide, a reaction catalyzed by a family of enzymes known as lipid phosphate phosphatases.
Enzymatic Degradation of C1P
C1P is dephosphorylated to ceramide by C1P phosphatases. The lipid phosphate phosphatases (LPPs), a family of three enzymes (LPP1, LPP2, and LPP3), are known to catalyze this reaction.[4][5] These enzymes are integral membrane proteins with broad substrate specificity.[4]
Reaction: this compound --(C1P Phosphatase/LPPs)--> Ceramide + Pi
Quantitative Data: C1P Phosphatases (LPPs)
While specific Km and Vmax values for C1P as a substrate for individual LPP isoforms are not extensively documented in a comparative table, the substrate preference for LPPs has been qualitatively described.
| Enzyme Family | Substrates (in order of preference) | Source |
| Lipid Phosphate Phosphatases (LPPs) | Phosphatidic Acid (PA) ~ Lysophosphatidic Acid (LPA) > this compound (C1P) > Sphingosine 1-Phosphate (S1P) | [6] |
Core Signaling Pathways
C1P is a pivotal signaling molecule that modulates several key cellular pathways, primarily promoting cell survival and inflammation.
PI3K/Akt/NF-κB Survival Pathway
C1P has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a central pathway in promoting cell survival and proliferation.[1] Activation of Akt can lead to the downstream activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic genes.[7]
Activation of Cytosolic Phospholipase A2 (cPLA₂) and Inflammatory Response
C1P is a potent activator of cytosolic phospholipase A₂ (cPLA₂), a key enzyme in the inflammatory response.[5] Upon activation, cPLA₂ translocates to cellular membranes where it hydrolyzes phospholipids (B1166683) to release arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[5]
Experimental Protocols
This section provides detailed methodologies for the quantification of ceramide and the in vitro assay of ceramide kinase activity.
Protocol 1: Quantification of Ceramide using Recombinant Human Ceramide Kinase (hCerK)
This protocol is based on the enzymatic conversion of ceramide to radiolabeled C1P.[8]
Materials:
-
Cultured cells (~1 x 106)
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water (DW)
-
10 mM Imidazole, pH 6.6, containing 7.5% n-octylglucoside, 5 mM cardiolipin, and 0.2 mM DETAPAC
-
20 mM MOPS buffer, pH 7.0, containing 50 mM NaCl, 1 mM dithiothreitol, and 3 mM CaCl₂
-
Recombinant human Ceramide Kinase (hCerK)
-
[γ-³²P]ATP (5 µCi) in 10 mM ATP and 100 mM MgCl₂
-
1 M KCl in 20 mM MOPS, pH 7.0
-
TLC plate (Silica Gel 60)
-
TLC developing solvent: CHCl₃/acetone/MeOH/acetic acid/water (10:4:3:2:1, v/v/v/v/v)
-
Standard C18-ceramide
Procedure:
-
Lipid Extraction: a. Harvest cells by centrifugation. b. Resuspend the cell pellet in 500 µL of MeOH and lyse by sonication. c. Add 500 µL of CHCl₃ and 450 µL of DW. d. Vortex the mixture for 15 seconds. e. Centrifuge at 2,000 x g for 5 minutes to separate the phases. f. Transfer the lower organic phase to a new tube and dry using a Speed Vac concentrator. g. Resuspend the dried lipid extract in 20 µL of the imidazole/octylglucoside buffer with brief sonication.
-
Kinase Reaction: a. In a new microfuge tube, combine 20 µL of the solubilized lipid extract (or standard ceramide) with 60 µL of the MOPS buffer. b. Add 10 µL of recombinant hCerK (e.g., 20 µg, 25 units). c. Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution. d. Incubate the mixture at 30°C for 30 minutes.
-
Product Extraction and Separation: a. Stop the reaction by adding 0.6 mL of CHCl₃/MeOH (1:1, v/v). b. Vortex briefly and add 250 µL of 1 M KCl in MOPS buffer. c. Centrifuge at 10,000 x g for 5 minutes. d. Transfer the lower organic phase to a new tube and dry under a stream of nitrogen gas. e. Dissolve the residue in 20 µL of CHCl₃/MeOH (1:1, v/v).
-
Thin Layer Chromatography (TLC): a. Spot an aliquot of the dissolved product onto a TLC plate. b. Develop the plate using the specified developing solvent. c. Dry the TLC plate.
-
Detection and Quantification: a. Expose the TLC plate to a phosphor screen or autoradiography film. b. Determine the radioactivity of the bands corresponding to [³²P]C1P using an imaging analyzer. c. Quantify the amount of ceramide in the sample by comparing with a standard curve generated using known amounts of C18-ceramide.
Protocol 2: In Vitro Ceramide Kinase (CERK) Activity Assay
This protocol describes a common method for measuring CERK activity in cell lysates or purified enzyme preparations using a radiolabeled substrate.
Materials:
-
Cell lysate or purified CERK
-
Reaction buffer: 20 mM HEPES, pH 7.4, 10 mM KCl, 15 mM MgCl₂, 10% glycerol, 1 mM DTT
-
Substrate solution: C16-ceramide (or other ceramide species) dissolved in a detergent/lipid mixed micelle system (e.g., 7.5% octylglucoside, 5 mM cardiolipin)
-
[γ-³²P]ATP (10 µCi) in 1 mM ATP
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
1 M KCl
-
TLC plate (Silica Gel 60)
-
TLC developing solvent: Butanol/acetic acid/water (3:1:1, v/v/v)
Procedure:
-
Reaction Setup: a. In a microfuge tube, prepare the reaction mixture containing the reaction buffer and the ceramide substrate solution. b. Add the cell lysate (e.g., 25 µg of protein) or purified CERK (e.g., 0.5 µg) to the reaction mixture. c. Pre-incubate at 35°C for 5 minutes.
-
Kinase Reaction: a. Initiate the reaction by adding the [γ-³²P]ATP solution. b. Incubate at 35°C for 20-30 minutes.
-
Product Extraction: a. Stop the reaction by adding 250 µL of CHCl₃/MeOH (2:1, v/v). b. Vortex thoroughly. c. Add 100 µL of 1 M KCl and vortex again to separate the phases. d. Centrifuge at high speed for 1 minute. e. Carefully collect the lower organic phase.
-
Thin Layer Chromatography (TLC): a. Spot 1-2 µL of the organic phase onto a TLC plate. b. Develop the plate using the butanol/acetic acid/water solvent system. c. Air dry the plate.
-
Detection and Analysis: a. Expose the TLC plate to a phosphor screen or autoradiography film. b. Quantify the radiolabeled C1P product using a phosphorimager or by scintillation counting of the excised spot. c. Express CERK activity as pmol of C1P formed per minute per mg of protein.
References
- 1. This compound stimulates macrophage proliferation through activation of the PI3-kinase/PKB, JNK and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/ceramide, a switch between life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid phosphate phosphatase 3 in vascular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. researchgate.net [researchgate.net]
- 8. Lipid phosphate phosphatases and their roles in mammalian physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Intracellular Landscape of Ceramide 1-Phosphate: A Technical Guide for Researchers
Abstract
Ceramide 1-phosphate (C1P), a bioactive sphingolipid, is a critical signaling molecule involved in a myriad of cellular processes, including proliferation, survival, inflammation, and membrane trafficking. Its spatial and temporal distribution within the cell is tightly regulated, dictating its functional outcomes. This technical guide provides an in-depth overview of the intracellular localization of C1P, detailing its synthesis, transport, and compartmentalized signaling roles. We present a summary of available quantitative data, comprehensive experimental protocols for the determination of C1P's subcellular distribution, and visual representations of key signaling pathways and experimental workflows to aid researchers and drug development professionals in this field.
Introduction
This compound is synthesized by the phosphorylation of ceramide, a reaction catalyzed by ceramide kinase (CerK).[1] While ceramide is often associated with pro-apoptotic signaling, C1P typically promotes cell growth and survival, making the balance between these two sphingolipids a critical determinant of cell fate.[2][3] The distinct subcellular locations of C1P are paramount to its diverse functions, acting as a second messenger within specific organelles and as an extracellular ligand.[4][5] Understanding the precise localization of C1P is therefore essential for elucidating its physiological and pathological roles.
Synthesis and Transport of this compound
The intracellular journey of C1P begins with its synthesis, primarily in the trans-Golgi network, and is followed by its distribution to other cellular compartments via a dedicated transport protein.
Ceramide Kinase (CerK): The Architect of C1P
The primary enzyme responsible for C1P synthesis is Ceramide Kinase (CerK).[1] Under normal physiological conditions, CerK is predominantly localized to the trans-Golgi apparatus.[1][6] This localization is crucial as it positions the synthesis of C1P in a key hub for membrane trafficking and signaling. CerK has also been reported to be associated with the plasma membrane, nucleus, and in some contexts, the cytosol.[1][7]
This compound Transfer Protein (CPTP): The C1P Chauffeur
Once synthesized, the non-vesicular transport of C1P to other membranes is mediated by the ceramide-1-phosphate transfer protein (CPTP).[8][9] CPTP is found in the cytosol but also associates with the trans-Golgi network, endosomes, the nucleus, and the plasma membrane.[1][8] By shuttling C1P between these organelles, CPTP plays a vital role in regulating the specific subcellular pools of this signaling lipid.[8]
Subcellular Localization of this compound
C1P has been identified in several key cellular compartments, where it exerts distinct functions. The following sections detail the known localization and associated signaling activities of C1P.
Golgi Apparatus: A Hub of C1P Synthesis and Signaling
The trans-Golgi network is the principal site of C1P synthesis.[1] Here, C1P plays a crucial role in regulating Golgi structure and function.[10][11] One of its most well-characterized roles in the Golgi is the activation of cytosolic phospholipase A2α (cPLA2α). This activation leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.
Plasma Membrane: An Inside-Out and Outside-In Signaling Platform
C1P is transported to the plasma membrane by CPTP.[2][8] At the plasma membrane, C1P can act intracellularly, influencing the activity of membrane-associated proteins. Additionally, C1P can be released into the extracellular space, where it can act as a ligand for a putative G protein-coupled receptor (GPCR), stimulating signaling pathways that regulate cell migration.[2][4]
Nucleus: A Regulator of Gene Expression?
The presence of both CerK and CPTP in the nucleus suggests a role for C1P in nuclear signaling.[1][8] While the precise functions of nuclear C1P are still being elucidated, it is hypothesized to be involved in the regulation of transcription and other nuclear processes. Some studies suggest a role for nuclear C1P in modulating the activity of transcription factors such as NF-κB.[12]
Quantitative Analysis of this compound
Precise quantification of C1P in different subcellular compartments is technically challenging. However, some studies have provided valuable insights into the cellular levels of C1P.
Table 1: Cellular this compound Concentrations in Different Murine Cell Types
| Cell Type | C1P Concentration (pmol/mg protein) | Reference |
| Neutrophils | 3.6 | [3] |
| Mast Cells | 4.9 | [3] |
| Macrophages | 45 | [3] |
Note: This table presents total cellular C1P levels and not the distribution across subcellular compartments. Data on the precise molar concentrations or percentage of total C1P in specific organelles is currently limited in the literature.
Experimental Protocols
The study of C1P's intracellular localization relies on a combination of techniques to isolate cellular compartments, visualize relevant proteins, and quantify the lipid itself.
Subcellular Fractionation for C1P Analysis
This protocol describes a general method for separating major organelles to allow for subsequent C1P extraction and quantification.
Protocol 5.1.1: Differential Centrifugation
-
Cell Lysis: Homogenize cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM KCl, 1.5 mM MgCl2, with protease and phosphatase inhibitors) using a Dounce homogenizer or by passing through a fine-gauge needle.
-
Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.
-
Microsomal (Golgi/ER) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (including Golgi and ER), and the supernatant is the cytosolic fraction.
-
Plasma Membrane Fraction: Specialized gradient centrifugation techniques are typically required for the enrichment of the plasma membrane.
Note: The purity of each fraction should be validated by Western blotting for organelle-specific marker proteins.
Lipid Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction and analysis of C1P from subcellular fractions.
Protocol 5.2.1: C1P Extraction and Analysis
-
Lipid Extraction: To the subcellular fraction, add a mixture of chloroform (B151607):methanol (1:2, v/v) followed by chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v). Vortex thoroughly and centrifuge to separate the phases. Collect the lower organic phase.
-
Drying and Reconstitution: Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Separate the lipid species using reverse-phase liquid chromatography with a C18 column. Perform mass spectrometry in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for C1P.
-
Quantification: Use a C1P internal standard (e.g., C17:0 C1P) added at the beginning of the extraction to normalize for extraction efficiency and instrument response.
Immunofluorescence Staining for CerK and CPTP
This protocol provides a general guideline for visualizing the subcellular localization of CerK and CPTP.
Protocol 5.3.1: Immunofluorescence Staining
-
Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for CerK (e.g., Rabbit Polyclonal to CERK) or CPTP, diluted in blocking buffer, overnight at 4°C.[6][7][13][14][15]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear staining, and visualize using a confocal microscope.
Visualizing C1P-Related Cellular Processes
Graphviz diagrams are provided to illustrate key pathways and workflows related to the intracellular localization of C1P.
Signaling Pathways
Caption: C1P signaling pathways at different subcellular locations.
Experimental Workflows
References
- 1. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Functional Insights into the Sphingolipids C1P, S1P, and SPC in Human Fibroblast-like Synoviocytes by Proteomic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of sphingosine-1-phosphate (S1P) and ceramide-1-phosphate (C1P) in the trafficking of normal and malignant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-CERK antibody (ab155061) | Abcam [abcam.com]
- 7. biocompare.com [biocompare.com]
- 8. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 9. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]
- 10. Ceramide-1-phosphate is a regulator of Golgi structure and is co-opted by the obligate intracellular bacterial pathogen Anaplasma phagocytophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ceramide-1-phosphate is a regulator of Golgi structure and is co-opted by the obligate intracellular bacterial pathogen Anaplasma phagocytophilum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CERK antibody (25731-1-AP) | Proteintech [ptglab.com]
- 14. CERK Polyclonal Antibody (25731-1-AP) [thermofisher.com]
- 15. mybiosource.com [mybiosource.com]
The Discovery and Characterization of Ceramide Kinase and its Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, characterization, and cellular functions of ceramide kinase (CERK) and its primary substrate, ceramide. We delve into the seminal research that identified CERK as a key enzyme in sphingolipid metabolism, its intricate signaling pathways, and its role in various physiological and pathological processes. This document offers detailed experimental protocols for key assays, a compilation of quantitative data on enzyme kinetics and substrate specificity, and visual representations of the associated signaling networks and experimental workflows to serve as an in-depth resource for the scientific community.
Introduction: The Emergence of a Key Bioactive Lipid Kinase
The field of lipid signaling was significantly advanced with the discovery of ceramide kinase (CERK), an enzyme that phosphorylates the bioactive lipid ceramide to produce ceramide-1-phosphate (C1P). Initially identified in synaptic vesicles from brain cells in 1989, CERK was characterized as a calcium-dependent kinase.[1] This discovery marked a pivotal moment, as it unveiled a new layer of complexity in the regulation of cellular processes by sphingolipids.
Ceramide itself is a central molecule in sphingolipid metabolism and is involved in diverse cellular responses, including apoptosis, cell cycle arrest, and senescence.[2][3] The phosphorylation of ceramide by CERK generates C1P, a signaling molecule with often opposing biological effects to ceramide, such as promoting cell proliferation, survival, and inflammation.[4][5][6] This dynamic interplay between ceramide and C1P, often referred to as the "ceramide/C1P rheostat," is crucial for maintaining cellular homeostasis.
This guide will explore the fundamental aspects of CERK, from its initial discovery to its current standing as a potential therapeutic target. We will provide detailed methodologies for its study, summarize key quantitative data, and illustrate its complex signaling networks.
The Discovery of Ceramide Kinase
The existence of a kinase capable of phosphorylating ceramide was first reported in 1989.[1] Researchers identified a novel calcium-stimulated lipid kinase activity that co-purified with synaptic vesicles from the rat brain. This enzymatic activity was shown to specifically convert ceramide into a phosphorylated product, later identified as ceramide-1-phosphate (C1P).[1] Subsequent studies in human leukemia (HL-60) cells confirmed the presence of C1P and its synthesis from ceramide.
A significant breakthrough came with the molecular cloning and characterization of human CERK. This allowed for the production of recombinant protein, which greatly facilitated the detailed investigation of its biochemical properties, substrate specificity, and cellular functions.
Substrates of Ceramide Kinase
The primary and most well-characterized substrate for CERK is ceramide .
Ceramide Structure and Diversity
Ceramides (B1148491) are a heterogeneous class of lipids composed of a sphingoid base (most commonly sphingosine) linked to a fatty acid via an amide bond. The length and saturation of the fatty acid chain can vary significantly, giving rise to a diverse array of ceramide species.
Substrate Specificity of Ceramide Kinase
In vitro studies using recombinant human CERK have revealed a high degree of specificity for its ceramide substrate.[7] Key determinants for substrate recognition include:
-
Stereospecificity: CERK displays a strong preference for the naturally occurring D-erythro isomer of ceramide.[7][8]
-
Acyl Chain Length: A minimum acyl chain length of 12 carbons is required for efficient phosphorylation. CERK can phosphorylate ceramides with both long saturated and unsaturated fatty acyl chains.[7]
-
Hydroxyl Groups: The primary hydroxyl group at position 1 of the sphingoid base is essential for phosphorylation, confirming the product is ceramide-1-phosphate.[7] The secondary hydroxyl group also plays a critical role in substrate recognition.[7]
-
Amide Bond: The free hydrogen of the secondary amide group is crucial for substrate recognition.[7]
While ceramide is the preferred substrate, some studies have shown that CERK can phosphorylate dihydroceramide, albeit to a lesser extent.[9] Importantly, CERK does not phosphorylate other lipids such as sphingosine (B13886) or diacylglycerol, highlighting its specificity.[7]
Quantitative Data on Ceramide Kinase Activity
The following tables summarize key quantitative data related to ceramide kinase enzyme kinetics and inhibition.
Table 1: Kinetic Parameters of Human Ceramide Kinase
| Substrate | Km (µM) | Vmax | Cell/System | Reference |
| ATP | 400 | Not specified | Recombinant human CERK | [9] |
| C2-ceramide | 22 | Not specified | Recombinant human CERK | [9] |
| C6-ceramide | 30 | Not specified | Recombinant human CERK | [9] |
| C8-ceramide | 187 | Not specified | Recombinant human CERK | [9] |
| Sphinganine (B43673) | 2-5 | Not specified | Mammalian Ceramide Synthases | [10] |
Table 2: Inhibitors of Ceramide Kinase
| Inhibitor | IC50 | Type of Inhibition | Cell/System | Reference |
| NVP-231 | Low nanomolar | Competitive with ceramide | Purified and cellular CERK | [11] |
| GW4869 | Not specified | Indirect (inhibits neutral sphingomyelinase) | Not specified | [12] |
Table 3: Cellular Concentrations of Ceramide-1-Phosphate
| Cell Type | Condition | C1P Concentration (pmol/106 cells) | Reference |
| A549 cells | Basal | ~6 | [13] |
| A549 cells | Basal (C16:0-C1P) | ~1.5 | [14] |
| A549 cells | Basal (C18:0-C1P) | ~0.5 | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of ceramide kinase.
Lipid Extraction from Cultured Cells
This protocol is a modified Folch method for the extraction of total lipids, including ceramides and C1P, from cultured cells.[15]
Materials:
-
Phosphate-buffered saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest cultured cells (e.g., by trypsinization or scraping) and wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (2:1:1, v/v/v).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 7,500 rpm for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for downstream analysis.
In Vitro Ceramide Kinase Activity Assay (Radioactive)
This protocol describes a common method to measure CERK activity using radiolabeled ATP.[16]
Materials:
-
Recombinant human CERK or cell lysate containing CERK
-
Ceramide substrate (e.g., C8-ceramide)
-
Assay buffer (e.g., 20 mM MOPS, pH 7.0, 50 mM NaCl, 1 mM DTT, 3 mM CaCl2)
-
[γ-32P]ATP
-
100 mM MgCl2
-
Chloroform:Methanol (1:1, v/v)
-
1 M KCl in 20 mM MOPS, pH 7.0
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing solvent (e.g., chloroform:methanol:acetic acid, 65:15:5, v/v/v)
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare the reaction mixture in an Eppendorf tube containing the assay buffer, ceramide substrate, and the enzyme source.
-
Initiate the reaction by adding [γ-32P]ATP and MgCl2.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding chloroform:methanol (1:1, v/v).
-
Add 1 M KCl solution and vortex to partition the phases.
-
Centrifuge to separate the phases.
-
Spot the lower organic phase onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Dry the plate and visualize the radiolabeled C1P using a phosphorimager or autoradiography.
-
Quantify the radioactivity in the C1P spot to determine enzyme activity.
In Vitro Ceramide Kinase Activity Assay (Fluorescent)
This protocol utilizes a fluorescently labeled ceramide analog for a non-radioactive assay.[17][18]
Materials:
-
Recombinant human CERK or cell lysate
-
C6-NBD ceramide
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM KCl, 15 mM MgCl2, 10% glycerol, 1 mM DTT, 1 mM ATP)
-
Fatty acid-free BSA
-
Chloroform:Methanol (2:1, v/v)
-
Aqueous buffer for extraction (e.g., 0.1 M Tris, pH 8.5)
-
Fluorescent plate reader
Procedure:
-
Prepare the reaction mixture containing assay buffer, BSA, C6-NBD ceramide, and the enzyme source.
-
Incubate at 35°C for 20 minutes in the dark.
-
Stop the reaction and extract the lipids by adding chloroform:methanol and the aqueous buffer.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper aqueous phase, containing the fluorescent C1P product, to a black 96-well plate.
-
Measure the fluorescence in a plate reader.
-
Quantify the amount of C1P produced by comparing to a standard curve of C6-NBD ceramide.
Quantification of Ceramide and C1P by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification of different ceramide and C1P species.[13][19][20]
General Workflow:
-
Lipid Extraction: Extract lipids from the biological sample as described in Protocol 5.1. It is crucial to add an appropriate internal standard (e.g., C17:0-ceramide) before extraction for accurate quantification.[21]
-
Chromatographic Separation: Separate the different lipid species using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). A C8 or C18 reversed-phase column is commonly used.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The lipids are ionized (e.g., by electrospray ionization - ESI) and detected in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
Data Analysis: The peak areas of the endogenous lipids are normalized to the peak area of the internal standard to calculate their absolute concentrations.
Signaling Pathways and Cellular Functions
The CERK/C1P signaling axis is implicated in a multitude of cellular processes. The balance between the pro-apoptotic ceramide and the pro-survival C1P is a critical determinant of cell fate.
Ceramide-Mediated Signaling
Ceramide can be generated through the de novo synthesis pathway or by the hydrolysis of sphingomyelin (B164518) by sphingomyelinases.[2] It exerts its effects by directly interacting with and modulating the activity of various proteins, including:
-
Protein Phosphatases: Ceramide activates protein phosphatase 1 (PP1) and PP2A, which can dephosphorylate and inactivate pro-survival proteins like Akt/PKB and Bcl-2.[3]
-
Protein Kinases: Ceramide can activate protein kinases such as kinase suppressor of Ras (KSR) and certain isoforms of protein kinase C (PKC), leading to the activation of stress-activated protein kinase (SAPK)/JNK pathways.[2][3]
-
Caspases: Ceramide can promote the activation of caspases, key executioners of apoptosis.[2]
Ceramide Kinase and C1P Signaling
CERK, primarily localized to the trans-Golgi network, phosphorylates ceramide to generate C1P.[22] C1P then acts as a second messenger to promote a variety of cellular responses that often counteract the effects of ceramide.
-
Cell Proliferation and Survival: C1P stimulates cell growth and inhibits apoptosis.[4][6] It can activate pro-survival signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[4]
-
Inflammation: C1P is a key mediator of inflammatory responses. It can activate cytosolic phospholipase A2 (cPLA₂), leading to the production of arachidonic acid and pro-inflammatory eicosanoids.[6]
-
Cell Migration: Exogenous C1P can stimulate cell migration through a putative G protein-coupled receptor.
Experimental Workflow for Studying CERK
The following diagram illustrates a typical workflow for investigating the role of ceramide kinase in a specific cellular process.
Conclusion and Future Directions
The discovery of ceramide kinase has fundamentally changed our understanding of sphingolipid signaling. The dynamic conversion of the pro-apoptotic ceramide to the pro-survival ceramide-1-phosphate by CERK provides a critical regulatory node in the control of cell fate. The detailed experimental protocols, quantitative data, and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the roles of CERK in health and disease.
Future research will likely focus on:
-
Developing more potent and specific inhibitors of CERK for therapeutic applications, particularly in cancer and inflammatory diseases.
-
Elucidating the precise mechanisms by which C1P exerts its diverse cellular effects, including the identification of its downstream effectors and receptors.
-
Understanding the complex interplay between the CERK/C1P pathway and other signaling networks within the cell.
-
Investigating the role of specific ceramide and C1P species in different cellular contexts.
A deeper understanding of the intricate biology of ceramide kinase and its substrates will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of human diseases.
References
- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further characterization of mammalian ceramide kinase: substrate delivery and (stereo)specificity, tissue distribution, and subcellular localization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. Kinetic characterization of mammalian ceramide synthases: determination of K(m) values towards sphinganine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of Ceramide Analysis Method Using LC-MS in Cosmetics -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 16. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. Determination of ceramides by LC-MS/MS [bio-protocol.org]
- 22. lipotype.com [lipotype.com]
A Technical Guide to Ceramide 1-Phosphate Transport Protein (CPTP) Function
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the ceramide 1-phosphate transport protein (CPTP), also known as GLTPD1. CPTP is a crucial mediator of non-vesicular lipid trafficking, specifically shuttling the bioactive sphingolipid ceramide-1-phosphate (C1P) between intracellular membranes. As the only identified protein with this specific function in mammals, CPTP plays a pivotal role in regulating cellular C1P levels and distribution, thereby influencing a cascade of downstream signaling events.[1][2] This guide details the structure, mechanism, and core functions of CPTP in key biological processes, including inflammation, autophagy, and cancer. It summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of associated signaling pathways to offer a detailed resource for professionals in biomedical research and drug development.
Core Function and Properties of CPTP
Ceramide-1-phosphate transport protein (CPTP) is a cytosolic lipid transfer protein that selectively binds and transports ceramide-1-phosphate (C1P) between membranes.[3][4] It is a member of the glycolipid transfer protein (GLTP) superfamily, sharing a similar structural fold but exhibiting distinct lipid head-group specificity.[2][5] Unlike GLTP, which transports ceramide-linked sugars, CPTP is highly specific for ceramide-linked phosphates.[5] It shows no significant transfer activity for other lipids such as ceramide, sphingosine-1-phosphate (S1P), galactosylceramide, or major phospholipids (B1166683) like phosphatidylcholine and phosphatidic acid.[2][4]
1.1 Cellular Localization CPTP resides in the cytosol but dynamically associates with various organelle membranes to perform its transport function.[5] Key sites of association include the trans-Golgi network (TGN), the plasma membrane, endosomes, and the nuclear membrane.[4][6][7] The TGN is a primary site of action, as it is where the enzyme ceramide kinase (CERK) synthesizes C1P.[2][5][6]
1.2 Structural Architecture and Transport Mechanism The structure of CPTP is characterized by an all-alpha-helical "sandwich" fold, which creates an internal hydrophobic cavity or tunnel.[5][8] This cavity shields the hydrophobic acyl chains of a C1P molecule from the aqueous environment of the cytosol during inter-membrane transit.[8][9]
A critical feature for its function is a surface-exposed patch of cationic residues, including Lys60, Arg106, and Arg110, which specifically recognize and bind the negatively charged phosphate (B84403) headgroup of C1P.[6] The transport mechanism is a multi-step process: CPTP binds to a membrane, which induces conformational changes that facilitate the extraction of a C1P molecule.[8][9] The CPTP-C1P complex then diffuses through the cytosol to an acceptor membrane, where it releases the C1P molecule. This shuttle-like action allows for the rapid, non-vesicular trafficking of C1P.[8][9]
Key Biological Functions and Signaling Pathways
CPTP's role as a specific C1P transporter places it at the center of several critical signaling pathways. By controlling the subcellular location and concentration of C1P, CPTP acts as a homeostatic regulator.
2.1 Regulation of Pro-Inflammatory Eicosanoid Production C1P is a potent signaling lipid that activates group IVA cytosolic phospholipase A2α (cPLA2α).[3][6] This process occurs primarily at the TGN, where C1P is synthesized by CERK.[6] Activated cPLA2α translocates to the Golgi and releases arachidonic acid from membrane phospholipids.[3][6] Arachidonic acid is the precursor for the synthesis of pro-inflammatory eicosanoids, which are implicated in chronic inflammatory diseases and cancer.[3][5]
CPTP's primary function in this pathway is to prevent the accumulation of C1P at the TGN by transporting it to other membranes, such as the plasma membrane.[6] This action effectively downregulates cPLA2α activity and subsequent eicosanoid production.[3][5] Consequently, depletion of CPTP leads to elevated C1P levels at the Golgi, hyperactivation of cPLA2α, and increased production of pro-inflammatory mediators.[2][3][5]
References
- 1. Human CPTP promotes growth and metastasis via sphingolipid metabolite ceramide and PI4KA/AKT signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPTP: A sphingolipid transfer protein that regulates autophagy and inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Protein CPTP Offers Hope for Treatment of Cancer and Other Diseases | Sci.News [sci.news]
- 4. uniprot.org [uniprot.org]
- 5. CPTP [collab.its.virginia.edu]
- 6. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 7. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]
- 8. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]
An In-depth Technical Guide to the Intracellular Transport of Ceramide-1-Phosphate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that modulates a variety of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2] The precise spatial and temporal distribution of C1P within the cell is paramount to its function, necessitating sophisticated transport mechanisms to shuttle it between organelles. This guide provides a comprehensive overview of the core mechanisms governing the intracellular transport of C1P, focusing on the central role of the Ceramide-1-Phosphate Transfer Protein (CPTP). We will delve into the molecular mechanics of CPTP-mediated transport, present key quantitative data, detail relevant experimental protocols, and illustrate the critical signaling pathways influenced by C1P localization.
The Central Transporter: Ceramide-1-Phosphate Transfer Protein (CPTP)
The primary mediator of non-vesicular intracellular C1P transport is the Ceramide-1-Phosphate Transfer Protein (CPTP) , also known as Glycolipid Transfer Protein Domain-Containing Protein 1 (GLTPD1).[3][4] CPTP is a cytosolic protein that selectively binds and shuttles C1P between different membrane compartments, most notably from its site of synthesis at the trans-Golgi Network (TGN) to other locations like the plasma membrane.[1][5][6][7][8]
Key Characteristics of CPTP:
-
Structure: CPTP possesses a two-layer, all-alpha-helical fold, similar to that of glycolipid transfer protein (GLTP), which forms a "sandwich-like" pocket to bind lipids.[1] However, CPTP shares no structural homology with the ceramide transfer protein (CERT).[1][9]
-
Specificity: The high specificity of CPTP for C1P is conferred by a surface-located cationic triad (B1167595) of amino acid residues (Lys60, Arg106, Arg110) that recognize and bind the negatively charged phosphate (B84403) headgroup of C1P.[1][5] The hydrophobic interior of the protein then ensheaths the acyl chains of the ceramide moiety.[1][5]
-
Localization: While predominantly cytosolic, CPTP is known to associate with the TGN, endosomes, the nucleus, and the plasma membrane, reflecting its role as an inter-organelle shuttle.[5][10]
The Molecular Mechanism of C1P Transport
C1P is synthesized from ceramide by the enzyme ceramide kinase (CerK), which is localized to the TGN.[5][11][12] From the TGN, CPTP orchestrates the transport of C1P to various cellular destinations. The transport process is a multi-step catalytic cycle.
Steps in CPTP-Mediated C1P Transport:
-
Membrane Docking: CPTP first associates with the donor membrane (e.g., TGN). This interaction is enhanced by the presence of specific phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) and phosphatidylinositol 4-phosphate (PI-4P), which act as membrane targeting signals.[13][14]
-
C1P Extraction: CPTP binds to the membrane and induces a conformational change that facilitates the extraction of a C1P molecule.[6][8] Molecular dynamics simulations suggest CPTP disrupts the local hydrophobic environment of C1P in the membrane, lowering the energy barrier for its desorption.[8] This process involves breaking hydrophobic C1P-membrane contacts and forming compensatory hydrophobic contacts between the lipid and the protein.[6]
-
Soluble Transport: The CPTP-C1P complex detaches from the donor membrane and transits through the cytosol.
-
C1P Insertion: The complex then docks with an acceptor membrane (e.g., plasma membrane), where C1P is released and inserted into the new bilayer.[8]
This non-vesicular transport mechanism allows for rapid and specific distribution of C1P, enabling it to act as a potent signaling molecule at distinct subcellular locations.[7]
Quantitative Data on C1P Transport
Precise quantitative measurements are essential for understanding the efficiency and regulation of C1P transport. The following table summarizes key data from the literature.
| Parameter | Value | Organism/System | Significance | Reference |
| CPTP-Mediated Transport Rate | ~4 C1P molecules / minute | In vitro liposome (B1194612) assay | Indicates the catalytic efficiency of a single CPTP molecule under experimental conditions. | [8] |
| C1P Receptor Binding Affinity (Kd) | ~7.8 µM | Raw 264.7 macrophages | Relates to the concentration of extracellular C1P required to elicit a response (chemotaxis) via a putative plasma membrane receptor. | [15] |
| CPTP Regulation by Phosphoinositides | PI(4,5)P₂ and PI-4P stimulate activity | In vitro FRET assay | Demonstrates that specific membrane lipids can allosterically regulate CPTP, likely by promoting optimal membrane docking. | [13] |
| CPTP Regulation by Phosphatidylserine (PS) | PS stimulates C1P transfer | In vitro FRET assay | Shows that anionic phospholipids (B1166683) other than phosphoinositides can also enhance CPTP's transport function. | [13] |
Role in Cellular Signaling: The C1P-cPLA2α Axis
One of the most well-characterized functions of intracellular C1P transport is the regulation of group IVA cytosolic phospholipase A₂α (cPLA₂α), a key enzyme in the inflammatory response.[2][16][17]
-
Activation Mechanism: cPLA₂α is recruited from the cytosol to perinuclear membranes (including the TGN) in a calcium-dependent manner.[16][18] At the membrane, C1P acts as a direct activator of cPLA₂α.[16] The interaction between C1P and the C2 domain of cPLA₂α enhances the enzyme's residence time on the membrane, promoting its catalytic activity.[16]
-
Downstream Effects: Activated cPLA₂α hydrolyzes membrane phospholipids to release arachidonic acid (AA).[2][19] AA is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins (B1171923) and leukotrienes.[2][5][19]
-
Role of CPTP: By controlling the level of C1P at the TGN, CPTP acts as a critical regulator of cPLA₂α activity and, consequently, eicosanoid production.[4][5] Depletion of CPTP leads to an accumulation of C1P in the TGN, resulting in hyperactivation of cPLA₂α and increased production of pro-inflammatory mediators.[1][4][5] This links C1P transport directly to inflammation, pyroptosis, and autophagy.[1][9]
Key Experimental Protocols
The study of C1P transport relies on a combination of in vitro and cell-based assays. Below are methodologies for two foundational experiments.
In Vitro C1P Transport Assay (FRET-Based)
This assay measures the ability of purified, recombinant CPTP to transfer C1P between two populations of liposomes (donor and acceptor).
Methodology:
-
Liposome Preparation:
-
Donor Liposomes: Prepare small unilamellar vesicles (SUVs) containing a fluorescent C1P analog (e.g., NBD-C1P) and a quencher lipid (e.g., Rhodamine-PE). The proximity of the fluorophore and quencher in the same membrane results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal.
-
Acceptor Liposomes: Prepare unlabeled SUVs. These will receive the fluorescent C1P.
-
-
Assay Execution:
-
Principle of Detection:
-
As CPTP transfers NBD-C1P from the donor to the acceptor liposomes, the NBD fluorophore is separated from the rhodamine quencher.
-
This separation disrupts FRET, resulting in a quantifiable increase in NBD fluorescence over time. The rate of fluorescence increase is directly proportional to the C1P transport activity of CPTP.[13][21]
-
Cellular C1P Localization via Fluorescence Microscopy
This method visualizes the subcellular distribution of C1P to understand how CPTP depletion affects its localization.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HeLa or HEK293) on glass coverslips.
-
Transfect cells with either a control siRNA or an siRNA targeting CPTP to knock down its expression.
-
-
Fluorescent Lipid Labeling:
-
Organelle Counterstaining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells and stain for specific organelle markers using immunofluorescence. For example, use an antibody against a Golgi-resident protein (e.g., GM130) or a plasma membrane marker.
-
-
Imaging and Analysis:
-
Acquire multi-channel fluorescence images using a confocal microscope.
-
Analyze the colocalization between the fluorescent C1P analog and the organelle markers in both control and CPTP-depleted cells.
-
-
Expected Outcome:
-
In control cells, the fluorescent C1P will show a distributed pattern.
-
In CPTP-depleted cells, a significant accumulation of the fluorescent C1P is expected in the Golgi apparatus, with a corresponding decrease at the plasma membrane, visually confirming the role of CPTP in transporting C1P away from the Golgi.[1][5]
-
Conclusion and Future Directions
The intracellular transport of C1P is a tightly regulated process predominantly managed by the soluble lipid transfer protein, CPTP. By shuttling C1P from the trans-Golgi Network to other cellular membranes, CPTP controls the spatial availability of this potent signaling lipid, thereby influencing critical pathways involved in inflammation, cell survival, and autophagy. The disruption of this transport mechanism, as seen in CPTP knockdown studies, leads to pathological consequences such as hyperinflammation.[1][9]
Future research will likely focus on identifying small molecule inhibitors or activators of CPTP, which could serve as novel therapeutics for a range of inflammatory diseases and cancers.[2][23] Furthermore, elucidating the potential roles of other, yet-to-be-discovered C1P transport proteins and the full spectrum of signaling pathways regulated by C1P localization remain exciting avenues for investigation.
References
- 1. The many roles of CPTPs [asbmb.org]
- 2. Novel Protein CPTP Offers Hope for Treatment of Cancer and Other Diseases | Sci.News [sci.news]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. Sphingolipid transfer proteins defined by the GLTP-fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 6. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]
- 7. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging roles for human glycolipid transfer protein superfamily members in the regulation of autophagy, inflammation, and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Modulation of the activity of cytosolic phospholipase A2α (cPLA2α) by cellular sphingolipids and inhibition of cPLA2α by sphingomyelin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "The Group IVA Cytosolic Phospholipase A2/C1P Interaction and Its Role " by Jennifer A. Mietla [scholarscompass.vcu.edu]
- 18. researchgate.net [researchgate.net]
- 19. Cytosolic phospholipase A₂: physiological function and role in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Assays to Measure the Membrane Tethering and Lipid Transport Activities of the Extended Synaptotagmins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lipid Transfer Assay - Creative BioMart [creativebiomart.net]
- 22. Newly synthetic ceramide-1-phosphate analogs; their uptake, intracellular localization, and roles as an inhibitor of cytosolic phospholipase A(2)α and inducer of cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Human CPTP promotes growth and metastasis via sphingolipid metabolite ceramide and PI4KA/AKT signaling in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Ceramide 1-Phosphate in Orchestrating Membrane Trafficking
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ceramide 1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of membrane dynamics and trafficking events within eukaryotic cells. Synthesized predominantly at the trans-Golgi network by ceramide kinase (CerK), C1P influences a spectrum of cellular processes, including phagocytosis, exocytosis, and the structural integrity of the Golgi apparatus. Its transport to other cellular membranes is facilitated by both vesicular transport and the non-vesicular pathway mediated by the C1P transfer protein (CPTP). This technical guide provides an in-depth exploration of the multifaceted roles of C1P in membrane trafficking, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating sphingolipid-mediated cellular processes and their therapeutic potential.
Introduction to this compound in Cellular Trafficking
This compound (C1P) is a phosphorylated derivative of ceramide, a central molecule in sphingolipid metabolism.[1] Unlike its precursor ceramide, which is often associated with pro-apoptotic and cell cycle arrest signals, C1P is recognized for its pro-survival and pro-inflammatory functions.[1] The subcellular location of C1P synthesis and its subsequent distribution are key determinants of its biological activity. The primary site of C1P synthesis is the Golgi apparatus, where ceramide kinase (CerK) phosphorylates ceramide.[2] Ceramide itself is transported from its site of synthesis in the endoplasmic reticulum (ER) to the Golgi by the ceramide transport protein (CERT) or via vesicular transport.[2]
Once synthesized, C1P can be transported to other organelles and the plasma membrane through two principal mechanisms: vesicular trafficking and non-vesicular transport mediated by the C1P transfer protein (CPTP).[3][4] This distribution is crucial for C1P to interact with its downstream effectors and regulate various membrane trafficking events.
C1P in Phagocytosis
C1P plays a significant role in the process of phagocytosis, the cellular engulfment of large particles. Studies have demonstrated that increased intracellular levels of C1P enhance phagocytic activity.
Quantitative Data on C1P-Mediated Phagocytosis
| Experimental System | Parameter Measured | Result | Reference |
| COS-1 cells overexpressing human CerK (hCERK) and FcγRIIA | Phagocytic index (opsonized erythrocytes) | 1.5-fold increase compared to vector control | [5] |
| COS-1 cells overexpressing hCERK and FcγRIIA | C1P levels (upon challenge with opsonized erythrocytes) | 2-fold increase compared to vector control | [5] |
| Neutrophils stimulated with fMLP and challenged with antibody-coated erythrocytes | Ceramide Kinase Activity | Peak activity reached at 10 minutes | [6] |
Signaling Pathway of C1P in Phagocytosis
C1P contributes to phagocytosis by modulating membrane properties and signaling cascades. Upon activation of phagocytic receptors like FcγRIIA, CerK is recruited to lipid rafts at the plasma membrane, leading to localized C1P production.[5] This increase in C1P alters the membrane's structural order, creating a more liquid crystalline state that is favorable for membrane fusion events required for phagosome formation and closure.[5][7]
Experimental Protocol: Phagocytosis Assay
A common method to quantify phagocytosis involves the use of opsonized sheep red blood cells (SRBCs).
Materials:
-
Phagocytic cells (e.g., macrophages, transfected COS-1 cells)
-
Sheep red blood cells (SRBCs)
-
IgG anti-SRBC antibody (for opsonization)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (for colorimetric assay)
-
Microscope
Procedure:
-
Opsonization of SRBCs: Incubate SRBCs with an appropriate dilution of anti-SRBC IgG antibody for 1 hour at 37°C. Wash the opsonized SRBCs (E-IgG) with PBS to remove unbound antibodies.[8]
-
Phagocytosis: Add the E-IgG suspension to the cultured phagocytic cells at a defined ratio (e.g., 10:1). Incubate for a period that allows for phagocytosis (e.g., 30-60 minutes) at 37°C.[9]
-
Removal of non-internalized SRBCs: Wash the cells with ice-cold PBS to remove unbound E-IgG. To lyse attached but not internalized SRBCs, a hypotonic lysis step can be performed.
-
Quantification:
-
Microscopic Method: Fix and stain the cells. Count the number of internalized SRBCs in a defined number of phagocytes. The phagocytic index is calculated as the average number of internalized SRBCs per phagocyte.[10]
-
Colorimetric Method: Lyse the phagocytes to release the hemoglobin from ingested SRBCs. The amount of hemoglobin is quantified by measuring the absorbance at a specific wavelength (e.g., 610-630 nm) after adding a substrate solution, which is proportional to the number of phagocytosed SRBCs.[11]
-
C1P in Exocytosis: The Acrosomal Reaction
C1P is also implicated in regulated exocytosis, as exemplified by its role in the human sperm acrosomal reaction. This process is essential for fertilization and involves the fusion of the outer acrosomal membrane with the sperm plasma membrane, releasing enzymes that facilitate penetration of the egg's outer layers.
Quantitative Data on C1P-Mediated Acrosomal Exocytosis
| Experimental System | Treatment | Parameter Measured | Result | Reference |
| Human Spermatozoa | Progesterone (physiological inducer) | Ceramide Kinase Activity | Increased during acrosome reaction | [12] |
| Human Spermatozoa | CERK inhibitor (NVP-231) | Progesterone-induced acrosomal exocytosis | Inhibition of exocytosis | [12] |
Signaling Pathway of C1P in Acrosomal Exocytosis
The physiological inducer of the acrosome reaction, progesterone, stimulates CerK activity, leading to C1P production.[12] This process is calcium-dependent. C1P is required for the intracellular calcium increase that is a prerequisite for the membrane fusion events of the acrosomal reaction. Inhibition of CerK blocks progesterone-induced acrosomal exocytosis, indicating that C1P is a key downstream mediator in this signaling pathway.[12]
References
- 1. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Induction and Detection of Acrosomal Exocytosis in Human Spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The formation of ceramide-1-phosphate during neutrophil phagocytosis and its role in liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a mediator of phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Opsonization and Phagocytosis Assays [bio-protocol.org]
- 9. Measuring Opsonic Phagocytosis via Fcγ Receptors and Complement Receptors on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Phagocytosis Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. The pair this compound/ceramide kinase regulates intracellular calcium and progesterone-induced human sperm acrosomal exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nexus: A Technical Guide to Ceramide 1-Phosphate's Interaction with Cellular Proteins
For Immediate Release
This technical guide provides a comprehensive overview of the intricate interactions between the bioactive sphingolipid, ceramide 1-phosphate (C1P), and its cellular protein partners. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular mechanisms governed by C1P, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
This compound, a critical signaling molecule, is implicated in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2][3] Its ability to directly bind to and modulate the function of specific proteins underpins its diverse physiological and pathological roles. This guide serves as an in-depth resource for understanding these interactions and provides the foundational knowledge for targeting C1P signaling in therapeutic development.
C1P-Protein Interaction Landscape: A Quantitative Overview
C1P exerts its biological effects through direct physical interaction with a range of intracellular proteins. These interactions can lead to allosteric activation or inhibition of enzymes, facilitate protein translocation, and initiate downstream signaling cascades. The following table summarizes the known direct protein binders of C1P and the quantitative parameters of their interactions.
| Target Protein | Interaction Type | Quantitative Data | Cellular Function | References |
| Cytosolic Phospholipase A2 (cPLA2) | Direct Binding & Activation | - | Pro-inflammatory responses, arachidonic acid release | [1][4] |
| Protein Phosphatase 1 (PP1) | Direct Inhibition | IC50: 50 nM | Regulation of cell signaling, apoptosis | [5] |
| Protein Phosphatase 2A (PP2A) | Direct Inhibition | IC50: 50 nM | Regulation of cell signaling, apoptosis | [5] |
| Acid Sphingomyelinase (A-SMase) | Direct Inhibition | - | Ceramide production, apoptosis | [2] |
| C1P Transfer Protein (CPTP) | Binding & Transport | - | Intracellular C1P trafficking | [4][6][7] |
Key Signaling Pathways Modulated by C1P
The interaction of C1P with its protein targets triggers a cascade of downstream signaling events that influence a wide array of cellular functions. Below are visual representations of the major signaling pathways regulated by C1P.
Pro-Survival Signaling via PI3-K/Akt Pathway
C1P promotes cell survival by activating the Phosphatidylinositol 3-kinase (PI3-K)/Akt signaling pathway. This leads to the inhibition of apoptotic processes and the upregulation of pro-survival proteins.[2][8]
Inflammatory Response via cPLA2 Activation
C1P is a potent activator of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory process. The activation of cPLA2 leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids.[1][5]
Cell Migration and Putative GPCR Signaling
Exogenously applied C1P stimulates cell migration, suggesting the involvement of a G protein-coupled receptor (GPCR).[9] This signaling pathway is thought to involve the activation of ERK1/2 and Akt.[9]
Experimental Protocols for Studying C1P-Protein Interactions
The identification and characterization of C1P-protein interactions rely on a variety of biochemical and molecular biology techniques. Below are generalized protocols for key experimental approaches.
C1P-Protein Co-Immunoprecipitation (Co-IP)
This method is used to identify proteins that bind to a specific protein of interest (the "bait") in the context of the cell.
Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions. The lysis buffer should be optimized to maintain the integrity of the protein complexes.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein. This forms an antibody-bait-prey protein complex.
-
Complex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against the suspected interacting protein, or by mass spectrometry for unbiased identification of binding partners.
In Vitro C1P Binding Assay (Lipid Pulldown)
This assay is used to determine if a protein of interest can directly bind to C1P.
Protocol:
-
Bead Preparation: C1P is conjugated to beads (e.g., agarose (B213101) or magnetic beads). Control beads without C1P are also prepared.
-
Incubation: The C1P-conjugated beads and control beads are incubated with a purified protein of interest or a cell lysate.
-
Washing: The beads are washed extensively to remove any proteins that are not specifically bound to C1P.
-
Elution: The proteins that are bound to the beads are eluted.
-
Analysis: The eluted proteins are analyzed by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine if it was pulled down by the C1P-conjugated beads.
Future Directions and Therapeutic Implications
The study of C1P-protein interactions is a rapidly evolving field. The identification of a putative C1P receptor and the elucidation of its structure could pave the way for the development of novel therapeutics for inflammatory diseases and cancer.[9] Furthermore, a deeper understanding of the regulatory mechanisms of C1P synthesis and transport will provide additional avenues for therapeutic intervention. The methodologies and data presented in this guide offer a solid foundation for researchers to further explore the multifaceted roles of C1P and its interacting proteins in health and disease.
References
- 1. Novel signaling aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. platform.opentargets.org [platform.opentargets.org]
- 8. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of Ceramide 1-Phosphate Metabolism in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical regulator of a diverse array of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2][3] The intracellular levels of C1P are meticulously controlled by the coordinated actions of synthesizing and degrading enzymes. This technical guide provides an in-depth overview of the regulation of C1P metabolism, its downstream signaling pathways, and detailed methodologies for its study. The intricate balance between C1P and its precursor, ceramide, often referred to as the "sphingolipid rheostat," dictates cellular fate, with ceramide generally promoting apoptosis and C1P favoring cell growth and survival.[4][5] A comprehensive understanding of C1P metabolism is paramount for the development of novel therapeutic strategies targeting diseases such as cancer and inflammatory disorders.
Enzymatic Regulation of C1P Metabolism
The cellular concentration of C1P is primarily governed by the activity of two key enzyme families: Ceramide Kinase (CERK) for its synthesis and Lipid Phosphate (B84403) Phosphatases (LPPs) for its degradation.
C1P Synthesis: Ceramide Kinase (CERK)
Ceramide Kinase (CERK) is the primary enzyme responsible for the phosphorylation of ceramide to form C1P, utilizing ATP as a phosphate donor.[6][7] In mammalian cells, CERK is localized to the trans-Golgi network, where it plays a crucial role in generating a localized pool of C1P for signaling.[8]
1.1.1. Regulation of CERK Activity
CERK activity is regulated by several factors, including:
-
Calcium and Calmodulin: CERK is a calcium-dependent enzyme. It possesses a calmodulin-binding domain, and its activation is mediated by the calcium-calmodulin complex.[9][10]
-
Substrate Availability: The availability of ceramide, its substrate, is a key determinant of the rate of C1P synthesis. Ceramide can be generated through the de novo synthesis pathway, the hydrolysis of sphingomyelin (B164518) by sphingomyelinases, or the salvage pathway.[11][12]
-
Transcriptional Regulation: The expression of the CERK gene can be modulated by transcription factors. For instance, a retinoic acid response element-like sequence has been identified in the human CERK promoter, suggesting regulation by retinoic acid receptors.[9]
1.1.2. Substrate Specificity of CERK
CERK exhibits a high degree of substrate specificity. It preferentially phosphorylates natural D-erythro-ceramides with long-chain fatty acids.[11][13] Studies have shown that the 4,5-trans double bond in the sphingoid backbone and the free hydroxyl group at position 1 of ceramide are critical for recognition by CERK.[11] The enzyme shows poor activity towards dihydroceramide (B1258172) and other lipids like diacylglycerol.[7]
C1P Degradation: Lipid Phosphate Phosphatases (LPPs)
This compound is dephosphorylated back to ceramide by the action of Lipid Phosphate Phosphatases (LPPs).[14][15] LPPs are a family of integral membrane proteins with broad substrate specificity, acting on various lipid phosphates including lysophosphatidic acid (LPA), sphingosine (B13886) 1-phosphate (S1P), and phosphatidic acid (PA), in addition to C1P.[16][17] There are three main isoforms of LPPs: LPP1, LPP2, and LPP3.[16]
1.2.1. Regulation of LPP Activity
The activity of LPPs is less well characterized than that of CERK. However, their expression levels and subcellular localization are thought to be key regulatory mechanisms. The active site of LPPs faces the extracellular space or the lumen of intracellular organelles, allowing them to regulate both extracellular and intracellular pools of C1P.[15][17]
C1P Signaling Pathways
C1P exerts its biological effects by interacting with and modulating the activity of various downstream effector proteins.
Inflammation: Regulation of cPLA₂α
A well-established role of C1P is in the inflammatory response through the direct activation of cytosolic phospholipase A₂α (cPLA₂α).[1][10] C1P binds to a specific site on cPLA₂α, promoting its translocation to the Golgi membrane and enhancing its enzymatic activity.[8][18] This leads to the release of arachidonic acid, a precursor for the synthesis of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[13][19]
Cell Survival and Proliferation
C1P promotes cell survival and proliferation through multiple signaling pathways:[5][20]
-
PI3K/Akt Pathway: C1P has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a key pathway in promoting cell survival and inhibiting apoptosis.[13][16]
-
ERK1/2 Pathway: C1P can stimulate the Extracellular signal-regulated kinase (ERK) 1/2 pathway, which is involved in cell proliferation and differentiation.[7]
-
Inhibition of Acid Sphingomyelinase: C1P can inhibit the activity of acid sphingomyelinase, an enzyme that generates pro-apoptotic ceramide. This represents a key feedback mechanism in the sphingolipid rheostat.[20]
Cell Migration
Exogenously added C1P has been shown to stimulate the migration of various cell types, including macrophages and cancer cells.[1][13] This effect is thought to be mediated by a putative G protein-coupled receptor, suggesting an extracellular signaling role for C1P.[13]
Quantitative Data on C1P Metabolism
| Parameter | Enzyme/Process | Value | Cell Type/Conditions | Reference |
| Cellular C1P Concentration | Basal Level | ~6 pmol/10⁶ cells | Various cell lines | [3] |
| IC₅₀ | C1P inhibition of PP1/PP2A | 50 nM | In vitro | [8] |
| Kd | C1P binding to putative receptor | ~7.8 µM | Raw 264.7 macrophages | [13] |
Experimental Protocols
Quantification of C1P by HPLC-ESI-MS/MS
High-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) is the most sensitive and specific method for the quantification of C1P species.[3]
4.1.1. Lipid Extraction
-
Harvest cells and wash with ice-cold PBS.
-
Add a single phase extraction solvent (e.g., chloroform (B151607):methanol:water) to the cell pellet.
-
Include an internal standard (e.g., C17:0 C1P) for accurate quantification.
-
Vortex thoroughly and centrifuge to pellet cellular debris.
-
Collect the supernatant containing the lipid extract.
-
Dry the extract under a stream of nitrogen.
4.1.2. HPLC-MS/MS Analysis
-
Reconstitute the dried lipid extract in a suitable solvent for reverse-phase or normal-phase chromatography.
-
Inject the sample onto an appropriate HPLC column (e.g., C8 or C18 for reverse-phase).[21]
-
Use a binary solvent gradient to separate the different C1P species.
-
Perform mass spectrometric analysis in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each C1P species and the internal standard.
Ceramide Kinase (CERK) Activity Assay
4.2.1. Radiometric Assay
This is a traditional and highly sensitive method.[6]
-
Prepare cell lysates or purified CERK enzyme.
-
Incubate the enzyme with ceramide substrate and [γ-³²P]ATP in a reaction buffer containing Mg²⁺ and Ca²⁺.[6]
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Extract the lipids into the organic phase.
-
Separate the radiolabeled C1P from unreacted [γ-³²P]ATP by thin-layer chromatography (TLC).
-
Quantify the amount of ³²P-labeled C1P using autoradiography or a phosphorimager.
4.2.2. Fluorescent Plate Reader Assay
This is a non-radioactive alternative to the radiometric assay.[1]
-
Use a fluorescently labeled ceramide analog (e.g., C6-NBD ceramide) as the substrate.[1]
-
Perform the kinase reaction as described for the radiometric assay, but with non-radioactive ATP.
-
After the reaction, extract the lipids.
-
Measure the fluorescence of the C1P product in the organic phase using a fluorescent plate reader.
Lipid Phosphate Phosphatase (LPP) Activity Assay
A colorimetric assay using a non-specific phosphatase substrate can be adapted to measure LPP activity.[22][23]
-
Prepare cell membrane fractions, as LPPs are membrane-bound enzymes.
-
Incubate the membrane fraction with a chromogenic phosphatase substrate such as p-nitrophenyl phosphate (pNPP) in a suitable buffer.[24][25]
-
The phosphatase activity will release p-nitrophenol, which is yellow.
-
Stop the reaction and measure the absorbance of the solution at 405 nm.
-
To assess C1P-specific phosphatase activity, competition assays can be performed by including an excess of unlabeled C1P in the reaction mixture.
Visualizations of Pathways and Workflows
References
- 1. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide-1-phosphate transfer protein (CPTP) regulation by phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ceramide kinase - Wikipedia [en.wikipedia.org]
- 8. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 9. The role of sphingosine‐1‐phosphate in inflammation and cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide-1-Phosphate in Phagocytosis and Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Substrate specificity of human ceramide kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Ceramide-1-phosphate and its transfer proteins in eukaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid phosphate phosphatases regulate signal transduction through glycerolipids and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid phosphate phosphatases and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid phosphate phosphatases and their roles in mammalian physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phospholipase A2 structure/function, mechanism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. lipidmaps.org [lipidmaps.org]
- 22. sserc.org.uk [sserc.org.uk]
- 23. 3hbiomedical.com [3hbiomedical.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. sciencellonline.com [sciencellonline.com]
Ceramide 1-Phosphate: A Pivotal Regulator in the Apoptotic Machinery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceramide 1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical signaling molecule in the intricate network governing cellular life and death. While its precursor, ceramide, is a well-established pro-apoptotic agent, C1P exerts predominantly anti-apoptotic and pro-survival effects. This guide provides a comprehensive technical overview of the multifaceted role of C1P in the regulation of apoptosis. It delves into the core signaling pathways modulated by C1P, presents available quantitative data on its interactions, details key experimental methodologies for its study, and offers visual representations of the underlying molecular mechanisms. Understanding the intricate balance between ceramide and C1P, often referred to as the "sphingolipid rheostat," is paramount for the development of novel therapeutic strategies targeting apoptosis in various pathological conditions, including cancer and inflammatory diseases.
The Dichotomous Role of Ceramide and this compound in Apoptosis
The fate of a cell is often dictated by a delicate equilibrium between pro-apoptotic and anti-apoptotic signals. Within the sphingolipid metabolic pathway, ceramide and C1P represent a key axis of this balance. Ceramide, generated through the hydrolysis of sphingomyelin (B164518) by sphingomyelinases (SMases) or via de novo synthesis, is a potent inducer of apoptosis.[1] Conversely, C1P, produced by the phosphorylation of ceramide by ceramide kinase (CerK), actively promotes cell survival and inhibits apoptosis.[2] This dynamic interplay, where the relative intracellular levels of these two lipids can determine whether a cell lives or dies, is a central concept in sphingolipid-mediated apoptosis regulation.[3]
Anti-Apoptotic Signaling Pathways of this compound
C1P orchestrates its pro-survival effects through the modulation of several key signaling cascades and the direct inhibition of pro-apoptotic enzymes.
Inhibition of Pro-Apoptotic Enzymes
A primary mechanism by which C1P counteracts apoptosis is by directly inhibiting enzymes responsible for ceramide generation.
-
Acid Sphingomyelinase (aSMase): C1P is a potent inhibitor of aSMase, the enzyme that hydrolyzes sphingomyelin to produce ceramide.[4] By blocking aSMase activity, C1P effectively reduces the intracellular pool of pro-apoptotic ceramide.[4] This inhibition appears to occur through a direct physical interaction between C1P and the enzyme.[5]
-
Serine Palmitoyltransferase (SPT): C1P also inhibits SPT, the rate-limiting enzyme in the de novo synthesis of ceramide.[1][6] This action provides another layer of control over cellular ceramide levels, further tipping the balance towards survival.
Activation of Pro-Survival Kinase Pathways
C1P actively promotes cell survival by stimulating key pro-survival signaling pathways:
-
PI3K/Akt Pathway: C1P has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade.[5] Akt, a serine/threonine kinase, is a central node in cell survival signaling, where it phosphorylates and inactivates several pro-apoptotic targets.
-
NF-κB Signaling: Downstream of the PI3K/Akt pathway, C1P stimulates the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] NF-κB is a master regulator of genes involved in survival, and its activation by C1P leads to the upregulation of anti-apoptotic proteins.
Upregulation of Anti-Apoptotic Proteins
A critical consequence of C1P-mediated NF-κB activation is the increased expression of anti-apoptotic members of the Bcl-2 family.
-
Bcl-xL: C1P treatment leads to the upregulation of Bcl-xL, a potent anti-apoptotic protein that functions by sequestering pro-apoptotic Bcl-2 family members like Bax and Bak, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c.[5][7]
Inhibition of the Caspase Cascade
By preventing the accumulation of ceramide and promoting the expression of anti-apoptotic proteins, C1P effectively blocks the activation of the caspase cascade, the central executioners of apoptosis. Specifically, C1P has been shown to inhibit the activation of the initiator caspase-9 and the executioner caspase-3.[4]
Quantitative Data on C1P's Role in Apoptosis Regulation
The following table summarizes the available quantitative data regarding the effects of C1P on key components of the apoptotic machinery.
| Parameter | Effect of C1P | Cell Type | Concentration | Reference |
| Enzyme Inhibition | ||||
| Acid Sphingomyelinase (aSMase) Activity | Complete Inhibition | Macrophages | 30 µM | [5] |
| Gene Expression | ||||
| Bcl-xL | Upregulation | Macrophages | Not Specified | [5] |
| Signaling Pathway Activation | ||||
| NF-κB DNA Binding | Stimulation | Macrophages | Not Specified | [5] |
| Apoptotic Events | ||||
| Caspase-9 Activation | Blocked | Bone-marrow-derived macrophages | Not Specified | [4] |
| Caspase-3 Activation | Blocked | Bone-marrow-derived macrophages | Not Specified | [4] |
| DNA Fragmentation | Prevented | Bone-marrow-derived macrophages | Not Specified | [4] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions of C1P in apoptosis regulation, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ceramide-1-phosphate blocks apoptosis through inhibition of acid sphingomyelinase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound inhibits serine palmitoyltransferase and blocks apoptosis in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Ceramide 1-Phosphate by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, inflammation, and apoptosis. It is synthesized from ceramide by the action of ceramide kinase (CERK). Unlike ceramide, which is often associated with pro-apoptotic signals, C1P is considered a pro-survival and pro-inflammatory lipid mediator. Given its involvement in numerous pathophysiological conditions, including cancer and inflammatory diseases, the accurate quantification of C1P in biological matrices is essential for advancing research and drug development.
This application note provides a detailed protocol for the sensitive and specific quantification of C1P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for lipidomics.
This compound (C1P) Signaling Pathway
C1P is enzymatically produced from ceramide by ceramide kinase (CERK). It can be dephosphorylated back to ceramide by C1P phosphatases. C1P exerts its biological functions by acting as an intracellular second messenger, notably by activating phospholipase D (PLD) and cytosolic phospholipase A2α (cPLA2α), leading to the production of other signaling lipids like phosphatidic acid (PA) and arachidonic acid, respectively.
Caption: Synthesis and primary downstream signaling pathways of this compound (C1P).
Experimental Protocol: LC-MS/MS Quantification of C1P
This protocol outlines the procedure for extracting C1P from plasma and subsequent analysis by LC-MS/MS.
Experimental Workflow
The overall workflow involves lipid extraction from the biological sample, separation of lipids by liquid chromatography, and detection and quantification by tandem mass spectrometry.
Caption: General workflow for the quantification of C1P from biological samples.
Materials and Reagents
-
C1P standards (e.g., C16:0, C18:0, C24:0 C1P)
-
Internal Standard (IS): C17:0 this compound
-
HPLC-grade or MS-grade solvents: Butan-1-ol, Methanol (B129727), Water, Acetonitrile
-
Formic acid (FA)
-
Ammonium formate
-
Plasma samples (stored at -80°C)
-
Microcentrifuge tubes
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of each C1P standard and the C17:0 C1P internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.
Working Solutions: Create a mixed C1P standard working solution and an internal standard working solution by diluting the stock solutions in methanol. These will be used to build the calibration curve and spike the samples.
Sample Extraction Protocol:
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the C17:0 C1P internal standard working solution.
-
Add 200 µL of butan-1-ol containing 1% formic acid (v/v) to precipitate proteins and extract lipids.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with additives).
-
Vortex briefly and transfer to an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
The following tables summarize typical parameters for the analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Setting |
|---|---|
| Column | Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile/Methanol (50/50, v/v) with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 0-2 min: 60% B; 2-12 min: 60-100% B; 12-15 min: 100% B; 15.1-18 min: 60% B |
Table 2: Tandem Mass Spectrometry (MS/MS) Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Source Temperature | 500°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen, Medium |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: MRM Transitions for C1P Species The most common MRM transition for C1P involves the neutral loss of the phosphoceramide headgroup. However, a specific transition to the phosphate (B84403) head group fragment at m/z 79 is highly specific and often used for quantification.
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) |
| C16:0 C1P | 604.5 | 79.0 | -65 |
| C17:0 C1P (IS) | 618.5 | 79.0 | -65 |
| C18:0 C1P | 632.6 | 79.0 | -65 |
| C20:0 C1P | 660.6 | 79.0 | -65 |
| C24:0 C1P | 716.7 | 79.0 | -65 |
| C24:1 C1P | 714.7 | 79.0 | -65 |
Note: Collision energies should be optimized for the specific instrument being used.
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of each C1P standard to the internal standard (IS) against the concentration of the standard. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: Integrate the peak areas for the endogenous C1P species and the IS in the unknown samples.
-
Calculate the peak area ratio (Analyte/IS).
-
Determine the concentration of each C1P species in the samples by interpolating from the calibration curve.
-
The final concentration is reported in ng/mL or µM after accounting for the initial sample volume and dilution factors.
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in plasma. The use of a stable isotope-labeled or odd-chain internal standard and a specific MRM transition (parent -> m/z 79) ensures high accuracy and precision. This methodology can be adapted for other biological matrices, such as cells and tissues, with appropriate modifications to the extraction protocol, making it a valuable tool for researchers investigating the roles of C1P in health and disease.
Application Notes and Protocols for the Analysis of Ceramide 1-Phosphate in Biological Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes. As a key signaling molecule, it is involved in cell growth, survival, migration, and inflammation.[1][2][3][4] Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P typically promotes cell proliferation and survival.[3][5][6] The balance between ceramide and C1P levels, often referred to as the "sphingolipid rheostat," is critical for determining cell fate.[3][6]
C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[1][7][8] It can act as an intracellular second messenger or be secreted to act on cell surface receptors.[1][2] Its involvement in various signaling pathways, including the PI3K/Akt and MAPK pathways, underscores its importance in both physiological and pathological conditions.[2] Dysregulation of C1P metabolism has been implicated in cancer, inflammatory diseases, and other pathological states.[3][4][5]
Accurate and sensitive quantification of C1P in biological tissues is therefore essential for understanding its roles in health and disease and for the development of novel therapeutic strategies. This document provides detailed protocols for the extraction and analysis of C1P from biological tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[9][10][11]
C1P Signaling Pathway
This compound is a central node in sphingolipid metabolism and signaling. It is produced from ceramide by ceramide kinase (CerK) and can be metabolized back to ceramide by C1P phosphatases. C1P exerts its biological effects through various downstream effectors, influencing pathways that control cell survival, proliferation, and inflammation.
Figure 1: Simplified C1P signaling pathway.
Experimental Protocols
Extraction of this compound from Biological Tissues
This protocol is based on the widely used Bligh and Dyer lipid extraction method, optimized for the recovery of phosphorylated sphingolipids.
Materials:
-
Tissue homogenizer
-
Glass centrifuge tubes
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
Internal Standard (IS): C17-Ceramide 1-Phosphate (or other non-endogenous C1P species)
-
Phosphate-buffered saline (PBS), ice-cold
-
Nitrogen gas stream evaporator
-
Sonicator bath
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 10-50 mg of frozen biological tissue.
-
Add the tissue to a glass tube with 1 mL of ice-cold PBS.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Transfer a known volume of the homogenate (e.g., 200 µL) to a new glass centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known amount of the internal standard (e.g., 10 µL of a 1 µg/mL C17-C1P solution in methanol) to the tissue homogenate. This is crucial for accurate quantification to correct for sample loss during extraction and for variations in instrument response.
-
-
Lipid Extraction (Bligh and Dyer Method):
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the 1 volume of tissue homogenate (e.g., for 200 µL of homogenate, add 750 µL of the solvent mixture).
-
Vortex the mixture vigorously for 2 minutes.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of 0.1 M HCl and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
-
Phase Separation and Collection:
-
Three layers will be visible: an upper aqueous layer, a protein disk at the interface, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried lipid extract in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:chloroform, 9:1, v/v).
-
Briefly sonicate the reconstituted sample to ensure complete dissolution of the lipids.
-
Quantification of this compound by LC-MS/MS
This protocol outlines a general method for the analysis of C1P using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 1 mM ammonium formate |
| Gradient | Start at 60% B, increase to 100% B over 10 min, hold for 5 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
MS/MS Conditions (Negative Ion Mode):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions: The specific m/z transitions for different C1P species and the internal standard need to be determined by direct infusion of standards. The precursor ion will be the [M-H]⁻ ion, and the product ion is typically the phosphate (B84403) fragment at m/z 79.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| C16:0-C1P | 614.5 | 79.0 | Optimized |
| C18:0-C1P | 642.5 | 79.0 | Optimized |
| C18:1-C1P | 640.5 | 79.0 | Optimized |
| C24:0-C1P | 726.7 | 79.0 | Optimized |
| C24:1-C1P | 724.7 | 79.0 | Optimized |
| C17:0-C1P (IS) | 628.5 | 79.0 | Optimized |
Note: The exact m/z values may vary slightly depending on the instrument calibration.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of C1P in biological tissues.
Figure 2: Experimental workflow for C1P analysis.
Data Presentation and Analysis
Quantitative data should be presented in a clear and organized manner. The concentration of each C1P species is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of C1P standards.
Table 1: Example of Quantitative Data Summary
| C1P Species | Concentration in Control Tissue (pmol/mg protein) | Concentration in Treated Tissue (pmol/mg protein) | Fold Change | p-value |
| C16:0-C1P | 15.2 ± 2.1 | 28.9 ± 3.5 | 1.90 | <0.01 |
| C18:0-C1P | 8.7 ± 1.5 | 15.4 ± 2.0 | 1.77 | <0.05 |
| C18:1-C1P | 25.4 ± 3.8 | 45.1 ± 5.2 | 1.78 | <0.01 |
| C24:0-C1P | 5.1 ± 0.9 | 9.8 ± 1.3 | 1.92 | <0.05 |
| C24:1-C1P | 12.3 ± 1.7 | 22.5 ± 2.9 | 1.83 | <0.01 |
Data are presented as mean ± standard deviation.
Conclusion
The protocols outlined in this application note provide a robust and sensitive method for the quantification of this compound in biological tissues. Accurate measurement of C1P is critical for elucidating its complex roles in cellular signaling and for advancing our understanding of diseases where sphingolipid metabolism is dysregulated. The combination of a reliable extraction procedure with the specificity and sensitivity of LC-MS/MS allows for precise quantification of various C1P species, providing valuable insights for researchers, scientists, and drug development professionals.
References
- 1. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]
- 3. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel signaling aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer | Semantic Scholar [semanticscholar.org]
- 6. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. journals.biologists.com [journals.biologists.com]
- 9. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry (TIMS). | Semantic Scholar [semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Studying Ceramide 1-Phosphate (C1P) Transport
Introduction
Ceramide 1-phosphate (C1P) is a critical bioactive sphingolipid involved in a myriad of cellular processes, including proliferation, migration, inflammation, and cell survival.[1] Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell growth and survival.[2][3] The spatial and temporal distribution of C1P within the cell is crucial for its function, necessitating tightly regulated transport mechanisms between different organelles. The primary mediator of this non-vesicular transport is the Ceramide-1-Phosphate Transfer Protein (CPTP), which shuttles C1P between membranes, such as from its site of synthesis at the trans-Golgi network to the plasma membrane and nucleus.[4][5]
Understanding the dynamics of C1P transport is essential for elucidating its role in pathophysiology and for the development of novel therapeutics targeting diseases associated with dysregulated sphingolipid metabolism, such as cancer and inflammatory disorders.[6] This document provides detailed application notes and protocols for three key methods used to investigate C1P transport in cells.
C1P Biosynthesis and Transport Pathway
In mammalian cells, C1P is synthesized from ceramide by the enzyme Ceramide Kinase (CERK), which is primarily localized to the trans-Golgi network.[2] Once synthesized, C1P can be transported to other cellular membranes by CPTP. This transport is critical for C1P to access its downstream effectors, such as cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory response.[5] The controlled movement of C1P by CPTP prevents its accumulation at the Golgi and ensures its availability at other sites, thereby modulating vital signaling pathways.[5][6]
Caption: CPTP-mediated transport of C1P from the Golgi to other membranes.
Method 1: Subcellular Fractionation and C1P Quantification
Application Note
This method is used to determine the steady-state distribution of C1P across different cellular compartments. By physically separating organelles—such as the nucleus, mitochondria, cytosol, and membranes—researchers can quantify the amount of C1P in each fraction. This provides a snapshot of the net result of C1P synthesis, metabolism, and transport. It is particularly useful for assessing how C1P distribution changes in response to genetic manipulations (e.g., CPTP knockdown) or pharmacological treatments. While powerful for determining localization, this method does not measure transport rates directly and requires subsequent lipid extraction and sensitive analytical techniques like mass spectrometry for C1P quantification.
Caption: Workflow for subcellular fractionation by differential centrifugation.
Experimental Protocol
Disclaimer: This is a generalized protocol. Specific centrifugation speeds and buffer compositions should be optimized for the cell type under investigation.
A. Materials
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Fractionation Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer
-
Refrigerated centrifuges (low-speed and high-speed/ultracentrifuge)
-
Microcentrifuge tubes and ultracentrifuge tubes
B. Procedure
-
Cell Harvesting: Grow cells to ~80-90% confluency. Scrape adherent cells or pellet suspension cells and wash twice with ice-cold PBS.[7]
-
Homogenization: Resuspend the cell pellet in 1-2 mL of ice-cold Fractionation Buffer containing inhibitors. Allow cells to swell on ice for 15-20 minutes.[7][8]
-
Lyse the cells using a Dounce homogenizer with 15-20 strokes of a tight-fitting pestle. Check for cell lysis under a microscope.[7]
-
Nuclear Fraction Isolation: Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.[9]
-
Carefully collect the supernatant (contains cytoplasm, mitochondria, and membranes). The pellet is the crude nuclear fraction. Wash the nuclear pellet once with Fractionation Buffer and re-centrifuge. Store both the final nuclear pellet and the supernatant on ice.[10]
-
Mitochondrial Fraction Isolation: Centrifuge the supernatant from step 5 at 10,000 x g for 15 minutes at 4°C.[8]
-
The resulting pellet is the mitochondrial fraction. Collect the supernatant (contains cytosol and membranes).[10]
-
Membrane and Cytosolic Fraction Isolation: Transfer the supernatant from step 7 to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C.[10]
-
The supernatant is the cytosolic fraction. The pellet contains the microsomal/membrane fraction.
-
Sample Processing: Resuspend each pellet (nuclei, mitochondria, membranes) in a suitable buffer. The cytosolic fraction can be used directly.
-
Quantification: Proceed immediately with lipid extraction from a measured amount of protein from each fraction, followed by C1P quantification using a suitable method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Method 2: In Vitro C1P Transfer Assay using Fluorescent Analogs
Application Note
This cell-free assay directly measures the ability of purified CPTP to transfer C1P between two populations of artificial vesicles (liposomes). The protocol described here uses a fluorescently labeled C1P analog (e.g., NBD-C1P). In a more advanced setup, Fluorescence Resonance Energy Transfer (FRET) can be employed by incorporating a FRET pair of lipids into donor vesicles; the transfer of lipids away from the donor vesicle leads to a decrease in FRET, which can be monitored in real-time.[11] This assay is ideal for kinetic studies, determining the specific activity of CPTP, and for high-throughput screening of potential inhibitors or activators of C1P transport.
Caption: Workflow for an in vitro fluorescent C1P transfer assay.
Experimental Protocol
Disclaimer: This protocol is based on established methods for other lipid transfer proteins and fluorescent lipid analogs. Optimization of lipid compositions, concentrations, and incubation times is required.
A. Materials
-
Purified recombinant CPTP
-
Fluorescent C1P analog (e.g., C6-NBD-C1P)
-
Lipids for vesicle preparation (e.g., POPC, DOPS)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl)
-
Liposome extrusion equipment
-
Fluorometer or fluorescent plate reader
B. Procedure
-
Vesicle Preparation:
-
Donor Vesicles: Prepare a lipid mixture (e.g., 99 mol% POPC, 1 mol% C6-NBD-C1P) in chloroform. Dry the lipid film under a stream of nitrogen and then under vacuum for at least 1 hour. Hydrate the film in Assay Buffer and create unilamellar vesicles by extrusion through a 100 nm polycarbonate membrane.
-
Acceptor Vesicles: Prepare unlabeled vesicles using 100% POPC following the same procedure. To enable separation from donor vesicles later, a charged lipid like DOPS can be included.
-
-
Transfer Assay:
-
In a microplate well or cuvette, mix donor vesicles (e.g., 50 µM final lipid concentration) and a molar excess of acceptor vesicles (e.g., 250 µM).
-
Equilibrate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the transfer reaction by adding a known amount of purified CPTP (e.g., 100 nM final concentration). For a negative control, add Assay Buffer instead of CPTP.
-
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction. This can be done by adding a known CPTP inhibitor or by rapid cooling on ice.
-
Separation and Quantification:
-
Separate the acceptor vesicles from the donor vesicles. This can be achieved by methods like ion-exchange chromatography if charged lipids were included in one population.
-
Measure the fluorescence intensity (e.g., Ex/Em ~460/535 nm for NBD) in the acceptor vesicle fraction.
-
-
Data Analysis: Calculate the percentage of fluorescent C1P transferred to the acceptor vesicles at each time point and determine the initial rate of transfer.
Method 3: Live-Cell C1P Uptake Assay
Application Note
This method measures the transport of C1P analogs directly into or out of living cells. It typically employs either a fluorescently labeled C1P (e.g., C6-NBD-C1P) or a radiolabeled C1P (e.g., [³H]-C1P).[11][12] Cells are incubated with the labeled C1P for a set period, after which extracellular label is removed, and the amount of internalized C1P is quantified. This approach provides valuable information on transport kinetics in a physiological context and can be used to screen for compounds that block C1P uptake or efflux. Fluorescent methods allow for visualization by microscopy, while radioactive methods offer high sensitivity and straightforward quantification.
Caption: General workflow for a live-cell labeled C1P uptake assay.
Experimental Protocol (using Radiolabeled C1P)
Disclaimer: This protocol requires appropriate safety measures and licensing for handling radioactive materials. It should be adapted from general substrate uptake assays and optimized.
A. Materials
-
Cultured cells (adherent or suspension)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Radiolabeled C1P (e.g., [³H]-C1P or [¹⁴C]-C1P)
-
Assay Buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Ice-cold Stop Buffer (e.g., PBS with 0.2% BSA)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail and scintillation counter
B. Procedure
-
Cell Seeding: Seed cells in a multi-well plate and grow until they reach near-confluence.[12]
-
Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells once with warm Assay Buffer.
-
Add 200 µL of Assay Buffer to each well. If testing inhibitors, add them at this stage and pre-incubate for 15-30 minutes at 37°C.
-
Initiate Uptake: Start the transport reaction by adding 50 µL of Assay Buffer containing the radiolabeled C1P at the desired final concentration.[12]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2, 5, 10, 20 minutes). To determine non-specific binding, run a parallel set of wells at 4°C.
-
Stop Uptake: Terminate the transport by rapidly aspirating the radioactive medium and immediately washing the cells three times with 500 µL of ice-cold Stop Buffer.[12]
-
Cell Lysis: Add 250 µL of Cell Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer the lysate from each well into a scintillation vial, add 4 mL of scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Subtract the CPM from the 4°C control (non-specific binding) from the 37°C samples (total uptake) to determine the specific uptake. Normalize the data to the amount of protein per well, determined from a parallel plate.
Quantitative Data Summary
The study of C1P transport has yielded key quantitative insights, primarily related to the catalytic efficiency of its main transporter, CPTP.
| Parameter | Value / Observation | Method / Context | Reference |
| CPTP Transfer Rate | ~4 C1P molecules / minute / protein | In vitro lipid transfer assays | [6] |
| Passive C1P Desorption Barrier | 15.46 ± 0.08 kcal/mol | Molecular dynamics simulations | [6] |
| CPTP-Mediated C1P Extraction | Rate is estimated to be ~2 orders of magnitude faster than passive desorption | Molecular dynamics simulations | [6] |
| CPTP Silencing Effect | Elevated cellular 16:0-C1P and 24:1-C1P levels | Mass spectrometry after RNAi in human cells | [6] |
| C1P Distribution Change | C1P levels increase in Golgi, endosomal, and nuclear fractions but decrease in the plasma membrane | Subcellular fractionation after CPTP silencing | [6] |
References
- 1. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts | PLOS Computational Biology [journals.plos.org]
- 5. Reactome | CPTP transports C1P from plasma membrane to Golgi membrane [reactome.org]
- 6. Ceramide-1-phosphate transfer protein enhances lipid transport by disrupting hydrophobic lipid–membrane contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Subcellular fractionation protocol [abcam.com]
- 11. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
Synthetic Ceramide 1-Phosphate Analogs: A Researcher's Guide to Development and Application
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical signaling molecule involved in a diverse array of cellular processes. Unlike its pro-apoptotic precursor, ceramide, C1P promotes cell survival, proliferation, and inflammation.[1] These activities make C1P and its signaling pathways attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders. The development of synthetic C1P analogs provides powerful tools to dissect its complex biology and to develop novel therapeutics.
This document provides detailed application notes and experimental protocols for the development and use of synthetic this compound analogs in research settings. It is intended for researchers, scientists, and drug development professionals who are interested in exploring the therapeutic potential of modulating C1P signaling.
Synthetic C1P Analogs: An Overview
The synthesis of C1P analogs allows for the systematic modification of its structure to enhance stability, cell permeability, and target specificity. Key modifications include alterations to the N-acyl chain, the sphingoid base, and the phosphate (B84403) headgroup.
-
N-Acyl Chain Modifications: The length and saturation of the N-acyl chain can influence the biological activity of C1P analogs. Short-chain analogs are often more water-soluble and cell-permeable, making them useful for in vitro studies.[2]
-
Sphingoid Base Modifications: Alterations to the sphingoid backbone can impact metabolic stability and target binding.
-
Phosphate Headgroup Modifications: Phosphonate and ether-linked analogs can be synthesized to resist hydrolysis by phosphatases, thereby prolonging their signaling activity.[3][4][5] Fluorescent tags can also be incorporated for imaging studies.[4]
Data Presentation: Biological Activities of Synthetic C1P Analogs
The following tables summarize the reported biological activities of various synthetic C1P analogs. This data is intended to serve as a reference for selecting appropriate analogs for specific research applications.
| Analog Name | Structure/Modification | Target/Assay | Activity (IC50/EC50) | Cell Line/System | Reference |
| C5-DM-C1P | Short N-acyl chain (C5), Dimethyl-ester | cPLA2α inhibition | ~10 µM | CHO cells | [6] |
| C6-DM-C1P | Short N-acyl chain (C6), Dimethyl-ester | cPLA2α inhibition | ~10 µM | CHO cells | [6] |
| C6-DM-C1P | Short N-acyl chain (C6), Dimethyl-ester | Cytotoxicity | ~15 µM | L929 cells | [6] |
| C6-DM-C1P | Short N-acyl chain (C6), Dimethyl-ester | Cytotoxicity | ~20 µM | RLC-18 cells | [6] |
| 2'-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 12.56 µM | MDA-MB-231 | [7] |
| 2'-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 12.52 µM | MCF-7 | [7] |
| 3-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 10.67 µM | MDA-MB-231 | [7] |
| 6-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 13.76 µM | MDA-MB-231 | [7] |
| 6-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 13.72 µM | MCF-7 | [7] |
| 7-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 18.38 µM | MDA-MB-231 | [7] |
| 7-OH flavone-ceramide analog | Flavone conjugated to ceramide | Anti-proliferative | 18.39 µM | MCF-7 | [7] |
| pCERA-1 | Phospho-ceramide analogue-1 | TNFα production inhibition | Not specified | RAW 264.7 macrophages | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving C1P and general experimental workflows for studying synthetic C1P analogs.
Caption: Overview of the sphingolipid metabolic pathway.
Caption: Key signaling pathways modulated by C1P.
Caption: General workflow for C1P analog research.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Acyl this compound Analogs
This protocol is adapted from a method for the efficient synthesis of C1P analogs with varying N-acyl substituents from sphingosine 1-phosphate.[9]
Materials:
-
Sphingosine 1-phosphate (S1P)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Anhydrous pyridine
-
Acyl chloride or activated carboxylic acid derivative of choice
-
Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Methanol (B129727) (MeOH)
-
Reversed-phase silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., methanol/water gradients)
Procedure:
-
Silylation of S1P:
-
Suspend sphingosine 1-phosphate in anhydrous pyridine.
-
Add N,O-Bis(trimethylsilyl)acetamide (BSA) and stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) until the S1P is completely dissolved and silylated. This step increases solubility and protects the hydroxyl group.
-
-
N-Acylation:
-
In a separate flask, dissolve the desired acyl chloride or activated carboxylic acid in anhydrous DCM.
-
Add diisopropylethylamine (DIPEA) to the acyl chloride solution.
-
Slowly add the acyl chloride/DIPEA mixture to the silylated S1P solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
-
Deprotection and Purification:
-
Quench the reaction by adding methanol.
-
Evaporate the solvents under reduced pressure.
-
The residue contains the desired C1P analog along with byproducts.
-
Purify the crude product by medium-pressure liquid chromatography on a reversed-phase column using a suitable solvent gradient (e.g., methanol in water) to yield the pure N-acyl this compound analog.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: cPLA2α Activity Assay
This protocol describes a method to assess the inhibitory or stimulatory effect of synthetic C1P analogs on the activity of cytosolic phospholipase A2α (cPLA2α).
Materials:
-
Recombinant human cPLA2α
-
Fluorescently labeled phospholipid substrate (e.g., NBD-labeled phosphatidylcholine)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 1 mM CaCl₂, 0.5 mg/mL BSA)
-
Synthetic C1P analog to be tested
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant cPLA2α in assay buffer to the desired working concentration.
-
Prepare a stock solution of the fluorescent phospholipid substrate in an appropriate solvent (e.g., ethanol) and then dilute it in assay buffer to the final working concentration.
-
Prepare a series of dilutions of the synthetic C1P analog in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the desired concentrations of the synthetic C1P analog. Include a vehicle control (buffer only) and a positive control (known activator or inhibitor if available).
-
Add the fluorescent phospholipid substrate to all wells.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the diluted cPLA2α enzyme to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure the increase in fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the NBD label. The increase in fluorescence corresponds to the hydrolysis of the phospholipid substrate by cPLA2α.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis for each concentration of the C1P analog.
-
Plot the enzyme activity against the analog concentration to determine the IC50 (for inhibitors) or EC50 (for activators) value.
-
Protocol 3: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is a common method to assess the effect of synthetic C1P analogs on cell proliferation and viability.
Materials:
-
Target cell line (e.g., cancer cell line, fibroblasts)
-
Complete cell culture medium
-
Synthetic C1P analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO₂ incubator.
-
-
Treatment:
-
Prepare a series of dilutions of the synthetic C1P analog in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the C1P analog. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the analog concentration to determine the IC50 value.
-
Protocol 4: Western Blot Analysis of C1P-Induced Protein Phosphorylation
This protocol is for investigating the effect of synthetic C1P analogs on the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
Materials:
-
Target cell line
-
Synthetic C1P analog
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to the desired confluency and treat them with the synthetic C1P analog for the specified time.
-
Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody against the total form of the protein to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and determine the change in protein phosphorylation in response to the C1P analog treatment.
-
Conclusion
The development of synthetic this compound analogs is a rapidly advancing field with significant potential for both basic research and drug discovery. The protocols and data presented in this document are intended to provide a valuable resource for scientists working in this area. By systematically synthesizing and evaluating novel C1P analogs, researchers can further unravel the complexities of sphingolipid signaling and pave the way for new therapeutic strategies targeting a range of human diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical synthesis and biological activity of peptides incorporating an ether bridge as a surrogate for a disulfide bond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Studies toward the Preparation of Phosphonate Analogs of Sphingomyelin and this compound Using Pentacovalent Organophospholene Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluation of ether-linked derivatives of phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Newly synthetic ceramide-1-phosphate analogs; their uptake, intracellular localization, and roles as an inhibitor of cytosolic phospholipase A(2)α and inducer of cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The bioactive sphingolipid playbook. A primer for the uninitiated as well as sphingolipidologists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes: Tracing Ceramide-1-Phosphate (C1P) Production Using Radiolabeled Ceramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes, including proliferation, survival, migration, and inflammation.[1][2][3] It is synthesized from ceramide through direct phosphorylation by the enzyme Ceramide Kinase (CerK).[4] Unlike its precursor ceramide, which is often associated with pro-apoptotic signaling, C1P typically promotes cell survival and growth.[5] This antagonistic relationship makes the balance between ceramide and C1P a critical regulatory point in cell fate.[5]
Tracing the production of C1P is essential for understanding its signaling pathways and for the development of therapeutics targeting sphingolipid metabolism. This document provides detailed protocols and application notes for tracing C1P production using radiolabeling techniques, which offer high sensitivity and specificity. The primary method involves an in vitro kinase assay using radiolabeled ATP, while an alternative in situ approach utilizes metabolic labeling of cellular lipids.
C1P Signaling Pathways
C1P exerts its biological functions by acting as an intracellular second messenger and as an extracellular ligand.[4] Intracellularly, C1P is known to activate several key signaling cascades. It directly binds to and activates cytosolic phospholipase A2α (cPLA2α), initiating the production of pro-inflammatory eicosanoids.[3][6] Furthermore, C1P stimulates pro-survival and proliferative pathways, including the PI3K/Akt/mTOR and MAPK (ERK1/2, JNK) pathways.[2][7][8] Extracellularly, C1P can act on a putative G-protein coupled receptor to stimulate cell migration.[1][7] The metabolic interconversion between ceramide and C1P is tightly regulated by CerK and C1P phosphatases.[1]
Principle of the Assay & Experimental Workflow
The most common method to quantify C1P production is to measure the activity of CerK, the enzyme responsible for its synthesis.[9] The assay relies on the transfer of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP to a ceramide substrate. The resulting radiolabeled product, [³²P]C1P, is then separated from the unreacted [γ-³²P]ATP and other lipids using lipid extraction and thin-layer chromatography (TLC).[10][11] The amount of radioactivity incorporated into the C1P spot on the TLC plate is proportional to the CerK activity.
Protocol 1: In Vitro Ceramide Kinase (CerK) Assay
This protocol details the measurement of CerK activity in cell lysates or with purified enzyme using [γ-³²P]ATP.
Materials and Reagents:
-
Cells or purified CerK: Source of the enzyme.
-
[γ-³²P]ATP: Specific activity ~3000 Ci/mmol.
-
Ceramide (e.g., C16 or C18): Substrate.
-
Reaction Buffer: e.g., 20 mM MOPS (pH 7.0), or 20 mM HEPES (pH 7.4).[11][12]
-
Detergent: n-octylglucoside (for solubilizing ceramide).
-
Cofactors & Additives: MgCl₂, CaCl₂, Dithiothreitol (DTT), NaCl.[11]
-
Cardiolipin (B10847521): Often used to present the lipid substrate in micelles.[11]
-
Lipid Extraction Solvents: Chloroform, Methanol, 1 M KCl.
-
TLC Plates: Silica (B1680970) gel 60.
-
TLC Developing Solvent: e.g., Chloroform/Methanol/Acetic Acid (9:1:1, v/v/v) or 1-butanol/water/acetic acid (3/1/1, v/v).[10][13]
-
Instrumentation: Scintillation counter or Phosphorimager system.
Procedure:
-
Sample Preparation:
-
Cell Lysates: Harvest ~1 x 10⁶ cells, lyse by sonication in methanol, and perform a lipid extraction (e.g., Bligh-Dyer method). Resuspend the dried lipid extract in a buffer containing detergent (e.g., 7.5% n-octylglucoside).[11]
-
Purified Enzyme: Dilute the purified or recombinant CerK to the desired concentration in an appropriate buffer.
-
-
Reaction Setup (per sample in an Eppendorf tube):
-
Initiate Reaction:
-
Reaction Termination and Lipid Extraction:
-
Stop the reaction by adding 0.6 mL of Chloroform/Methanol (1:1, v/v).[11]
-
Vortex thoroughly.
-
Add 250 µL of 1 M KCl to induce phase separation.
-
Vortex again and centrifuge at >10,000 x g for 5 minutes.
-
-
TLC Separation:
-
Carefully collect the lower organic phase, transfer to a new tube, and dry it under a stream of nitrogen.
-
Resuspend the dried lipids in a small volume (~20-30 µL) of chloroform/methanol (9:1, v/v).
-
Spot the entire sample onto a silica gel 60 TLC plate. Also spot a C1P standard if available.
-
Develop the plate using an appropriate solvent system (see Materials).
-
-
Detection and Quantification:
-
Air-dry the TLC plate completely.
-
Visualize the radiolabeled lipids using a phosphorimager or by scraping the silica corresponding to the C1P spot and quantifying using a scintillation counter.
-
Quantify the amount of C1P formed by comparing the sample counts to a standard curve of known [γ-³²P]ATP amounts spotted on the plate.[13]
-
Data Summary:
| Table 1: Typical Reagents and Conditions for In Vitro CerK Assay | ||
| Component | Typical Final Concentration | Notes |
| Buffer | 20 mM MOPS or HEPES, pH 7.0-7.4 | Buffer choice can depend on the specific enzyme source.[11][12] |
| Ceramide | 0.1 - 1 mM | Solubilized with detergent (e.g., octylglucoside) and cardiolipin.[12] |
| [γ-³²P]ATP | ~5 µCi per reaction | Mixed with cold ATP to a final concentration of ~1 mM.[11][12] |
| MgCl₂ | 10-15 mM | Essential cofactor for kinase activity.[12] |
| CaCl₂ | 1-3 mM | CerK activity can be stimulated by calcium.[3][11] |
| DTT | 1 mM | Reducing agent to maintain enzyme activity.[11] |
| Incubation Time | 20 - 30 minutes | Should be within the linear range of the reaction.[11][14] |
| Incubation Temp. | 30 - 37 °C |
| Table 2: Expected Results | |
| Parameter | Value / Observation |
| Rf value of [³²P]C1P | ~0.65 (can vary significantly with solvent system)[11] |
| Rf value of [³²P]PA | ~0.85 (Phosphatidic acid, a potential contaminant if assaying crude lysates)[11] |
| Detection Limit | 5-20 pmol of ceramide can be determined.[11] |
Protocol 2: In Situ C1P Production in Cultured Cells
This protocol allows for the analysis of C1P production within intact cells, often in response to a stimulus. It involves metabolically labeling the entire pool of cellular lipids.
Materials and Reagents:
-
Cultured Cells: Adherent or suspension cells of interest.
-
Radiolabeled Precursor: [³H]palmitate or [³²P]orthophosphate.
-
Cell Culture Medium: Serum-free medium for labeling.
-
Stimulus/Agonist: The compound being tested for its effect on C1P production (e.g., growth factors, cytokines).
-
Reagents for cell lysis and lipid extraction: See Protocol 1.
-
TLC supplies and instrumentation: See Protocol 1.
Procedure:
-
Metabolic Labeling:
-
Plate cells to achieve ~80-90% confluency on the day of the experiment.
-
Incubate cells in serum-free medium containing the radiolabeled precursor. For example, label with 40 µCi/ml of [³H]palmitate for 24 hours.[10]
-
-
Cell Stimulation:
-
After the labeling period, replace the medium with fresh serum-free medium containing the agonist/stimulus of interest.
-
Incubate for the desired time period (e.g., 5 min to 1 hour). Include an unstimulated control.
-
-
Cell Lysis and Lipid Extraction:
-
Terminate the stimulation by washing the cells with ice-cold PBS.
-
Scrape the cells directly into an ice-cold solvent mixture, typically Methanol and Chloroform (2:1), to immediately quench metabolic activity and begin lipid extraction.[10]
-
Perform a full lipid extraction as described in Protocol 1 (Steps 4 & 5).
-
-
TLC Separation and Analysis:
-
Separate the extracted lipids by TLC. A two-step development system may be required to achieve good separation of C1P from other lipids.[10]
-
First development: Chloroform/methanol/acetic acid (9:1:1, v/v/v) for 50% of the plate length.
-
Second development: Petroleum ether/diethylether/acetic acid (60:40:1, v/v/v) for the full plate length.
-
-
Identify the C1P and ceramide spots by co-migration with authentic standards (visualized with iodine vapor).
-
Scrape the corresponding silica spots from the plate and quantify the incorporated radioactivity by liquid scintillation counting.[10]
-
-
Data Analysis:
-
Calculate the radioactivity in the C1P and ceramide spots.
-
Express the results as the amount of labeled C1P relative to total labeled lipids or relative to the labeled ceramide precursor pool to account for variations in labeling efficiency.
-
Troubleshooting
| Table 3: Troubleshooting Guide | ||
| Problem | Possible Cause | Suggested Solution |
| No or very low C1P signal | Inactive enzyme. | Ensure proper storage of enzyme/lysates. Include a positive control. |
| Substrate not properly solubilized. | Optimize detergent and cardiolipin concentrations. Ensure proper sonication/vortexing. | |
| Incorrect TLC solvent system. | Optimize the solvent system for your specific lipids. Test different systems. | |
| High background on TLC plate | Incomplete removal of [γ-³²P]ATP. | Ensure complete phase separation during lipid extraction. Wash the organic phase again. |
| Contamination in reagents. | Use high-purity solvents and reagents. | |
| Inconsistent results | Pipetting errors with viscous lipids. | Use positive displacement pipettes or reverse pipetting techniques. |
| Reaction time outside linear range. | Perform a time-course experiment to determine the optimal incubation time. | |
| Cell viability issues (in situ assay). | Check cell health before and after labeling/stimulation. Reduce labeling time if toxic. |
References
- 1. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival | MDPI [mdpi.com]
- 3. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of ceramide-1-phosphate transport proteins [asbmb.org]
- 7. Implication of Ceramide Kinase/C1P in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cer, C1P, and Ceramide kinase activity determination [bio-protocol.org]
- 11. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. An assay system for measuring the acute production of sphingosine-1-phosphate in intact monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of Ceramide Kinase from Basolateral Membranes of Kidney Proximal Tubules: Kinetics, Physicochemical Requirements, and Physiological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Extraction and Quantification of Ceramide-1-Phosphate from Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including cell proliferation, survival, and inflammation.[1][2] Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell growth and inhibits apoptosis.[1][3] Accurate measurement of intracellular C1P levels is therefore critical for understanding its physiological functions and for the development of novel therapeutics targeting sphingolipid metabolism. This document provides a detailed protocol for the extraction of C1P from cultured mammalian cells and its subsequent quantification, primarily by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS), which is currently the most efficient method.[4]
C1P Signaling Pathways
Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CerK).[5][6][7] Intracellular C1P acts as a second messenger, influencing a variety of signaling cascades. Key pathways affected by C1P include the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2 and JNK, and the stimulation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, all of which are central to cell proliferation and survival.[1][2][8] Furthermore, C1P can inhibit apoptosis by blocking the activity of ceramide-generating enzymes like acid sphingomyelinase and by promoting the expression of anti-apoptotic proteins through pathways involving NF-κB.[1][5][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Cycle and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Ceramide 1-Phosphate in Liposome Assays: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical signaling molecule in a variety of cellular processes, including cell proliferation, survival, inflammation, and membrane dynamics.[1][2][3][4] Unlike its precursor, ceramide, which is often associated with pro-apoptotic pathways, C1P exhibits mitogenic and pro-survival properties.[3][5] Liposome-based assays provide a powerful and versatile in vitro system to elucidate the specific functions of C1P at the membrane level, offering a simplified and controlled environment to study its interactions with other lipids and proteins.
These application notes provide a comprehensive overview of the use of C1P in liposome (B1194612) assays, detailing its role in membrane fusion and protein activation. Detailed protocols for key experiments are provided to enable researchers to effectively utilize C1P in their studies.
Application I: Investigating Membrane Fusion
C1P has been identified as a potent fusogenic lipid, playing a crucial role in processes such as phagolysosome formation.[1][6] Liposome fusion assays are instrumental in characterizing the direct effects of C1P on membrane merger events. These assays typically involve two populations of liposomes, one labeled with a fluorescent donor and the other with a fluorescent acceptor. Fusion is detected by the change in fluorescence resonance energy transfer (FRET) upon mixing of the lipid bilayers.
Key Findings from Liposome Fusion Assays
-
C1P Promotes Liposome Fusion: The incorporation of C1P into liposomes has been shown to promote their fusion, a critical event in processes like phagocytosis.[6][7][8]
-
Calcium-Dependence: The fusogenic properties of C1P can be influenced by the presence of calcium ions, which are known to play a role in membrane fusion events in vivo.[1]
-
Comparison with Other Lipids: Liposome assays allow for the direct comparison of the fusogenic potential of C1P with other lipids, such as phosphatidic acid, another acidic phospholipid known to be highly fusogenic.[1]
Application II: Studying Protein-Lipid Interactions and Enzyme Activation
C1P serves as a direct activator of cytosolic phospholipase A2α (cPLA₂α), a key enzyme in the inflammatory response responsible for the release of arachidonic acid.[2][9][10] Liposome-based assays are invaluable for characterizing the direct interaction between C1P and cPLA₂α and its functional consequences.
Key Insights from Liposome-Based cPLA₂α Assays
-
Direct Binding and Activation: In vitro binding studies have demonstrated that C1P directly interacts with the CaLB domain of cPLA₂α in a calcium-dependent manner.[9]
-
Translocation to Membranes: C1P can induce the translocation of cPLA₂α from the cytosol to membrane structures, a crucial step for its activation.[9][10] This can be visualized in vitro using liposomes as a model membrane system.
-
Enhancement of Catalytic Activity: The presence of C1P in liposomes enhances the enzymatic activity of cPLA₂α, leading to increased arachidonic acid release.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing C1P in liposome-based assays.
| Parameter | Value | Assay Condition | Reference |
| cPLA₂α Activation | |||
| EC₅₀ of Calcium for cPLA₂α | 191 nM (without C1P) | In vitro cPLA₂α enzymatic activity assay | [9] |
| EC₅₀ of Calcium for cPLA₂α | 31 nM (with C1P) | In vitro cPLA₂α enzymatic activity assay with C1P-containing vesicles | [9] |
| C1P-cPLA₂α Interaction | |||
| KCa | 1.54 µM | In vitro binding studies of C1P with full-length cPLA₂α and its CaLB domain | [9] |
| Macrophage Migration | |||
| Kd for C1P Receptor | ~7.8 µM | Binding assay using exogenous C1P on cultured Raw 264.7 macrophages | [2] |
Experimental Protocols
Protocol 1: Preparation of C1P-Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing C1P using the thin-film hydration and extrusion method.
Materials:
-
Phosphatidylcholine (PC)
-
This compound (C1P)
-
Cholesterol (optional)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mini-Extruder with polycarbonate membranes (100 nm pore size)
-
Glass vials
-
Rotary evaporator
-
Water bath sonicator
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired lipids (e.g., PC and C1P at a specific molar ratio) in chloroform.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.
-
Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to generate SUVs of a uniform size.[11]
-
-
Characterization:
-
Determine the size distribution and concentration of the prepared liposomes using dynamic light scattering (DLS) and nanoparticle tracking analysis (NTA).
-
Protocol 2: Liposome Fusion Assay
This assay measures the fusion of C1P-containing liposomes using a FRET-based method.
Materials:
-
C1P-containing liposomes (prepared as in Protocol 1)
-
NBD-PE (fluorescent donor)
-
Rhodamine-PE (fluorescent acceptor)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare Labeled Liposomes:
-
Prepare two populations of liposomes.
-
Incorporate 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE into one population of liposomes (labeled liposomes).
-
The second population of liposomes remains unlabeled.
-
-
Fusion Reaction:
-
In a cuvette, mix the labeled and unlabeled liposomes at a desired ratio (e.g., 1:9).
-
Monitor the fluorescence of NBD-PE over time at an excitation wavelength of 465 nm and an emission wavelength of 530 nm.
-
-
Data Analysis:
-
An increase in NBD-PE fluorescence indicates fusion, as the distance between the donor and acceptor increases, reducing FRET.
-
Calculate the percentage of fusion relative to a control where liposomes are completely disrupted by the addition of a detergent (e.g., Triton X-100).
-
Protocol 3: cPLA₂α Activity Assay
This protocol measures the activation of cPLA₂α by C1P incorporated into liposomes.
Materials:
-
C1P-containing liposomes (prepared as in Protocol 1, incorporating a fluorescently labeled fatty acid at the sn-2 position of a phospholipid)
-
Recombinant cPLA₂α
-
Assay buffer (e.g., HEPES buffer containing CaCl₂)
-
Fluorescence spectrophotometer
Procedure:
-
Assay Setup:
-
In a microplate well, add the C1P-containing liposomes with the fluorescently labeled substrate.
-
Add the assay buffer with varying concentrations of CaCl₂.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding recombinant cPLA₂α to the wells.
-
Incubate at 37°C for a specified time.
-
-
Measurement:
-
Measure the increase in fluorescence resulting from the release of the fluorescently labeled fatty acid from the liposomes.
-
-
Data Analysis:
-
Determine the rate of the enzymatic reaction and calculate the specific activity of cPLA₂α in the presence of C1P.
-
Visualizations
Signaling Pathway of C1P-mediated cPLA₂α Activation
References
- 1. Ceramide-1-Phosphate in Phagocytosis and Calcium Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The formation of ceramide-1-phosphate during neutrophil phagocytosis and its role in liposome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound is a direct activator of cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ceramide-1-phosphate activates cytosolic phospholipase A2alpha directly and by PKC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ceramide Kinase (CerK) Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceramide kinase (CerK) is a lipid kinase that phosphorylates ceramide to produce ceramide-1-phosphate (C1P).[1] This enzymatic reaction is a critical regulatory node in sphingolipid metabolism, a pathway increasingly recognized for its role in a multitude of cellular processes. Ceramide and C1P often exert opposing effects; ceramide is generally associated with pro-apoptotic and anti-proliferative signals, whereas C1P is implicated in cell proliferation, survival, inflammation, and migration.[1] Dysregulation of CerK activity has been linked to various diseases, including cancer and inflammatory disorders, making it an attractive therapeutic target for drug discovery.[2]
This document provides detailed application notes and protocols for screening and characterizing CerK inhibitors. It includes methodologies for both fluorescence-based and radiometric assays, a summary of known inhibitors, and a depiction of the CerK signaling pathway.
CerK Signaling Pathway
CerK-mediated conversion of ceramide to C1P influences several downstream signaling cascades. C1P has been shown to activate pathways such as PI3K/Akt and Ras/ERK, which are central to cell growth and survival.[2] By reducing the bioavailability of pro-apoptotic ceramide and generating pro-survival C1P, CerK activity contributes to a cellular environment conducive to proliferation and resistance to apoptosis.
Screening Assays for CerK Inhibitors
Several assay formats can be employed to screen for CerK inhibitors. The choice of assay depends on factors such as throughput requirements, availability of reagents and instrumentation, and the need for radioactive materials.
Fluorescence-Based Assay
This method offers a non-radioactive, high-throughput-compatible alternative for measuring CerK activity. It utilizes a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, as a substrate. The assay is based on the differential partitioning of the fluorescent substrate and its phosphorylated product between an organic and an aqueous phase.[3][4]
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 0.1 mg/mL fatty acid-free BSA.
-
NBD-C6-Ceramide (Substrate): Prepare a stock solution in ethanol. The final concentration in the assay is typically 5-10 µM.
-
ATP: Prepare a stock solution in water. The final concentration is typically 100 µM.
-
CerK Enzyme: Recombinant human CerK. The optimal concentration should be determined empirically by titration.
-
Test Compounds: Dissolve in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of test compound or vehicle (DMSO) to each well.
-
Add 48 µL of a master mix containing assay buffer, CerK enzyme, and NBD-C6-ceramide to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of ATP solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 200 µL of a 1:2 (v/v) mixture of chloroform and methanol (B129727).
-
Add 100 µL of chloroform and 100 µL of water to induce phase separation.
-
Centrifuge the plate at 1000 x g for 5 minutes.
-
Carefully transfer 50 µL of the upper aqueous phase (containing the phosphorylated product, NBD-C1P) to a new black, clear-bottom 96-well plate.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 466 nm, Em: 536 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.[2]
-
Radiometric Assay
This is a highly sensitive and direct method for measuring kinase activity. It involves the use of [γ-³²P]ATP and measures the incorporation of the radiolabeled phosphate (B84403) group onto the ceramide substrate.[5][6]
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM MOPS (pH 7.2), 2 mM EGTA, 1 mM DTT, 10% glycerol.
-
Ceramide (Substrate): Prepare a stock solution in a suitable solvent.
-
[γ-³²P]ATP: Specific activity should be determined.
-
CerK Enzyme: Recombinant human CerK.
-
Test Compounds: Prepare as described for the fluorescence-based assay.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, ceramide substrate, CerK enzyme, and test compound.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding a mixture of chloroform and methanol (1:1, v/v).[6]
-
Add 1 M KCl to facilitate phase separation.[5]
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform/methanol/acetic acid, 9:1:1, v/v/v).
-
Visualize the radiolabeled product (³²P-C1P) by autoradiography and quantify using a phosphorimager or by scraping the corresponding spot and performing scintillation counting.
-
-
Data Analysis:
-
Calculate the amount of ³²P incorporated into C1P.
-
Determine the percent inhibition and IC50 values as described for the fluorescence-based assay.
-
Data Presentation: Known CerK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for some known CerK inhibitors. IC50 values are dependent on assay conditions and should be interpreted in the context of the specific experiment.
| Inhibitor | IC50 (nM) | Assay Type | Notes |
| NVP-231 | 12 | In vitro (recombinant CerK) | A potent, specific, and reversible inhibitor that is competitive with ceramide.[1][7][8] |
| 59.7 | Cellular (NBD-C1P formation) | Demonstrates good cell permeability and activity in a cellular context.[3] | |
| K1 | ~5000 | In vitro | A non-competitive inhibitor of CerK.[9] |
| SYR382141 | 5 (human CerK) | In vitro | A potent inhibitor with good selectivity over related kinases.[10] |
| 9 (mouse CerK) | In vitro |
Conclusion
The screening assays detailed in this document provide robust and reliable methods for identifying and characterizing novel inhibitors of ceramide kinase. The choice between a fluorescence-based and a radiometric assay will depend on the specific needs and resources of the research laboratory. The availability of potent and selective inhibitors, such as NVP-231, provides valuable tools for further elucidating the biological roles of CerK and for validating its potential as a therapeutic target.
References
- 1. selleckchem.com [selleckchem.com]
- 2. CERK ceramide kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. The ceramide kinase inhibitor NVP-231 inhibits breast and lung cancer cell proliferation by inducing M phase arrest and subsequent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Quantitative determination of ceramide using human recombinant ceramide kinase]:Glycoscience Protocol Online Database [jcggdb.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NVP-231 (Ceramide Kinase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Ceramide kinase regulates acute wound healing by suppressing 5-oxo-ETE biosynthesis and signaling via its receptor OXER1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ceramide 1-Phosphate (C1P) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying ceramide 1-phosphate (C1P).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for C1P quantification?
A1: The most prevalent methods for C1P quantification are mass spectrometry (MS)-based techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and enzymatic assays. LC-MS/MS offers high sensitivity and specificity, allowing for the quantification of different C1P species.[1][2] Enzymatic methods often utilize ceramide kinase (CERK) to convert ceramide to a detectable labeled C1P.[3][4]
Q2: Why are my C1P levels higher than expected when using LC-MS/MS?
A2: Overestimation of C1P levels is a common issue in LC-MS/MS analysis. A primary cause is the incomplete neutralization of base-hydrolyzed lipid extracts, which can lead to the artificial hydrolysis of sphingomyelin (B164518) (SM) to C1P during sample preparation.[1][2] Careful neutralization of the lipid extract is crucial to prevent this artifact.
Q3: What can I do to reduce sample-to-sample carryover in my LC-MS/MS runs?
A3: Sample-to-sample carryover can be a significant problem in C1P quantification. One effective strategy to minimize carryover is to heat the chromatographic column. Heating the column to 60°C has been shown to eliminate carryover and enhance the signal strength by two-fold.[1][2]
Q4: What type of internal standard is best for C1P quantification by LC-MS/MS?
A4: The ideal internal standards for LC-MS/MS analysis of C1P are stable isotope-labeled C1P subspecies. These standards closely mimic the behavior of the endogenous C1P during extraction and ionization, leading to more accurate quantification.[1]
Q5: I am having trouble detecting low-abundance C1P species. How can I improve sensitivity?
A5: Quantifying low-abundance C1P species can be challenging. Using a low flow rate method in your LC-MS/MS can significantly improve ionization efficiency and achieve a practical limit of quantification in the low femtomole range.[1] Additionally, chemical derivatization can enhance the MS response for low-abundance metabolites.[5]
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS)
| Issue | Potential Cause | Recommended Solution |
| Artificially High C1P Levels | Incomplete neutralization of base-hydrolyzed lipid extracts leading to sphingomyelin hydrolysis.[1][2] | Ensure complete neutralization of the lipid extract before drying. |
| Poor Peak Shape and Tailing | Suboptimal chromatography conditions. | Optimize the mobile phase composition and gradient. Consider using a different column chemistry (e.g., C18).[6] |
| Sample-to-Sample Carryover | Analyte adsorption to the column or other parts of the LC system. | Heat the column to 60°C.[1][2] Implement a robust wash method between sample injections. |
| Low Signal Intensity | Poor ionization efficiency. Low abundance of the target analyte. | Use a lower flow rate to enhance ionization.[1] Consider chemical derivatization to improve ionization efficiency.[5][7][8][9] |
| Inaccurate Quantification | Lack of an appropriate internal standard.[1] | Utilize a stable isotope-labeled C1P internal standard for the most accurate results. |
| Inconsistent Results | Variability in sample extraction.[10] | Use a validated and consistent lipid extraction protocol. The single-phase extraction method has shown high recovery for C1P.[10] |
Enzymatic Assays
| Issue | Potential Cause | Recommended Solution |
| Low Signal or No Activity | Inactive enzyme (e.g., Ceramide Kinase). Suboptimal assay conditions. | Ensure the enzyme is stored correctly and has not lost activity. Optimize pH, temperature, and incubation time.[9] |
| High Background Signal | Non-specific binding of the detection antibody (ELISA). Contamination of reagents. | Use an affinity-purified antibody. Ensure all reagents are fresh and free of contamination.[11][12] |
| Incomplete Conversion of Substrate | Insufficient amount of enzyme. | Use the enzyme in excess to ensure complete conversion of the substrate.[13][14] |
| Interference from Other Lipids | The enzyme used may have activity towards other lipids (e.g., diacylglycerol kinase can phosphorylate ceramide).[4] | Use a highly specific enzyme, such as recombinant human ceramide kinase, which does not act on diacylglycerol.[4] |
| Variability Between Replicates | Inconsistent pipetting or reagent mixing. | Ensure accurate and consistent pipetting technique. Thoroughly mix all reagents.[11] |
Experimental Protocols
A detailed protocol for the quantification of C1P using LC-MS/MS can be found in the publication by Wijesinghe et al. (2010), "Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels." This protocol outlines the lipid extraction, neutralization, and chromatographic conditions for accurate C1P measurement.[1][2]
For enzymatic quantification, a method using recombinant human ceramide kinase is described by Bektas et al. (2003) in "A specific ceramide kinase assay to measure cellular levels of ceramide."[4]
Signaling Pathways and Workflows
C1P Metabolic Pathway
The following diagram illustrates the central role of ceramide in sphingolipid metabolism and its conversion to C1P by ceramide kinase.
References
- 1. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound (C1P) promotes cell migration Involvement of a specific C1P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A specific ceramide kinase assay to measure cellular levels of ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A fluorescent plate reader assay for ceramide kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchgate.net [researchgate.net]
- 14. A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceramide 1-Phosphate (C1P) Extraction from Lipid-Rich Samples
Welcome to the technical support center for the analysis of ceramide 1-phosphate (C1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving C1P extraction from lipid-rich samples and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in accurately quantifying C1P?
A1: A major challenge is the potential for overestimation of C1P levels. This often results from the incomplete neutralization of base-hydrolyzed lipid extracts, which can lead to the artificial hydrolysis of sphingomyelin (B164518) (SM) into C1P.[1][2] It is crucial to ensure complete neutralization to obtain accurate C1P measurements.
Q2: What are the recommended extraction methods for C1P from lipid-rich samples?
A2: Traditional methods like the Folch and Bligh & Dyer techniques, which use a chloroform (B151607)/methanol (B129727) solvent system, are considered the gold standard for lipid extraction.[3][4] For achieving the highest recovery of C1P, a "single phase extract" protocol is highly recommended.[5] More contemporary methods using methyl tert-butyl ether (MTBE) or a simple and rapid methanol-based extraction for plasma samples have also been developed.[4][6][7]
Q3: What is a typical concentration of C1P in mammalian cells?
A3: After correcting for methodological artifacts that lead to overestimation, the actual quantity of C1P in cells is approximately 6 picomoles per million cells (pmols/10^6 cells).[1][2]
Q4: How can I minimize sample carryover during HPLC-MS/MS analysis?
A4: Heating the chromatographic column to 60°C has been shown to eliminate carryover between samples and can also enhance the signal strength by two-fold.[1]
Q5: What are the key signaling pathways involving C1P?
A5: C1P is a bioactive sphingolipid that plays a role in various cellular processes. Key signaling pathways influenced by C1P include the PI3-K/Akt/mTOR pathway, mitogen-activated protein kinases (MAPKs) such as ERK1-2 and JNK, and the NF-κB pathway, which are involved in cell proliferation and survival.[8][9] C1P is synthesized from ceramide by the enzyme ceramide kinase (CerK) and can be transported between membranes by the this compound transfer protein (CPTP).[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Artificially high C1P levels | Incomplete neutralization of alkaline hydrolysate, leading to sphingomyelin (SM) degradation to C1P.[1][2] | Ensure complete and thorough neutralization of the extract with an acid (e.g., glacial acetic acid) before proceeding with the extraction. Monitor the pH to confirm neutrality.[5] |
| Low C1P recovery | - Inefficient extraction method.- C1P degradation. | - Utilize a "single phase extraction" protocol, which has been shown to provide high recovery for C1P.[5]- Ensure samples are processed promptly and stored at appropriate low temperatures to minimize enzymatic degradation. |
| Poor chromatographic peak shape | - Inappropriate column or mobile phase.- Sample matrix effects. | - Use a C18 column and a mobile phase consisting of a methanol/water/THF/formic acid mixture with ammonium (B1175870) formate.[5]- Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances. |
| Sample-to-sample carryover in LC-MS/MS | Analyte adsorption to the column or tubing. | Heat the HPLC column to 60°C to reduce carryover and improve signal intensity.[1] |
| Inconsistent quantification | - Inaccurate internal standard selection.- Variability in extraction efficiency. | - Use an appropriate internal standard for each sphingoid base backbone to account for differences in ionization efficiency between saturated and unsaturated species.[5]- Maintain consistent sample handling and extraction procedures across all samples. |
Quantitative Data Summary
The following table summarizes key quantitative data related to C1P analysis.
| Parameter | Value | Reference(s) |
| Cellular C1P Concentration | ~ 6 pmols/10^6 cells | [1][2] |
| Fold Increase in C1P upon CPTP depletion | ~ 4-fold (for 16:0-C1P and 24:1-C1P) | [10] |
| Optimal HPLC Column Temperature | 60°C | [1] |
Experimental Protocols
Protocol 1: High-Recovery C1P Extraction using Single Phase Method
This protocol is adapted from methodologies that emphasize high recovery of C1P and other sphingolipids.[5]
Materials:
-
Sample (e.g., cell pellet, tissue homogenate)
-
Internal standards for sphingolipids
-
Methanol, Chloroform, Water (HPLC grade)
-
Glacial Acetic Acid
-
Screw-capped glass test tubes with Teflon caps
Procedure:
-
Sample Preparation: Homogenize the sample as needed to ensure a uniform dispersion.
-
Internal Standard Spiking: Add a known amount of the internal standard cocktail to the homogenized sample.
-
Base Hydrolysis: To hydrolyze potentially interfering glycerophospholipids, add a suitable volume of a basic solution (e.g., methanolic KOH) and incubate at 37°C for 2 hours.
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture by adding an appropriate volume of glacial acetic acid. It is critical to ensure the pH is neutral to prevent artificial C1P formation.[1][2]
-
Single Phase Extraction:
-
To the neutralized sample, add methanol and chloroform in a ratio that forms a single phase (e.g., 1:1 or 2:1 v/v).
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any insoluble material.
-
-
Sample Collection: Transfer the supernatant (the single phase extract) to a new glass tube.
-
Drying and Reconstitution: Dry the extract under a stream of nitrogen or using a speed vacuum. Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol).
Protocol 2: C1P Quantification by HPLC-ESI-MS/MS
This protocol provides a general framework for the analysis of C1P using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP or similar)
-
Discovery C18 column (or equivalent)
Mobile Phases:
-
Mobile Phase A: Methanol/Water/THF/Formic Acid (68.5/28.5/2/1, v/v/v/v) with 5 mM ammonium formate.[5]
-
Mobile Phase B: Methanol/THF/Formic Acid (97/2/1, v/v/v) with 5 mM ammonium formate.[5]
Procedure:
-
Column Equilibration: Equilibrate the column with a mixture of Mobile Phase A and B (e.g., 70% A and 30% B) for at least 2 minutes before injection.[5]
-
Sample Injection: Inject the reconstituted sample extract (e.g., 30 µL).[5]
-
Chromatographic Separation: Develop a gradient to separate the C1P species. An example gradient could be a linear increase to 100% Mobile Phase B over a few minutes.[5]
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in a mode suitable for lipid analysis, such as Multiple Reaction Monitoring (MRM).
-
Use precursor ion scans to identify various sphingolipid species based on their unique fragmentation patterns.[11]
-
Quantify C1P species by monitoring specific precursor and product ion pairs.[11]
-
Visualizations
Caption: this compound (C1P) Signaling Pathways.
References
- 1. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]
- 4. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nonvesicular trafficking by a ceramide-1-phosphate transfer protein regulates eicosanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of sphingosine 1-phosphate, ceramides, and other bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding artifactual ceramide 1-phosphate generation during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the artifactual generation of ceramide 1-phosphate (C1P) during sample preparation. Accurate C1P quantification is critical for understanding its role in various cellular processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of artifactual C1P generation during sample preparation?
A1: The primary cause of artificially elevated C1P levels is the enzymatic activity of ceramide kinase (CERK) that persists after cell lysis.[1][2] This enzyme phosphorylates endogenous ceramide to C1P, leading to an overestimation of the true cellular C1P content. A secondary cause can be the chemical hydrolysis of sphingomyelin (B164518) (SM) to C1P, particularly if lipid extracts subjected to base hydrolysis are not completely neutralized.[2][3]
Q2: Why is it crucial to prevent artifactual C1P generation?
Q3: What are the key indicators of potential artifactual C1P generation in my results?
A3: A key indicator is a significantly higher C1P level than previously reported physiological concentrations (typically around 6 pmols/10^6 cells).[2][3] High variability between replicate samples prepared at different times can also be a red flag.
Q4: Can sample storage conditions contribute to artifactual C1P formation?
A4: Yes, improper storage can contribute to artifactual C1P generation. If enzymes are not inactivated before storage, CERK can remain active even at low temperatures, albeit at a reduced rate. It is crucial to snap-freeze cell pellets and store them at -80°C immediately after harvesting and before any processing.[7]
Troubleshooting Guides
This section provides solutions to common issues encountered during C1P quantification.
| Problem | Potential Cause | Recommended Solution |
| C1P levels are unexpectedly high. | Post-lysis activity of Ceramide Kinase (CERK). | 1. Incorporate a specific CERK inhibitor like NVP-231 into the lysis buffer.[8][9][10] 2. Perform all sample preparation steps on ice to minimize enzymatic activity.[11][12] 3. Use a lysis buffer with a basic pH (e.g., pH 9.0) to reduce CERK activity, which has an optimal pH below 7.0.[11][13] 4. Immediately denature proteins upon cell lysis using a buffer containing SDS.[11][14] |
| Incomplete neutralization after base hydrolysis of lipid extracts. | Ensure complete neutralization of the extract with glacial acetic acid after base hydrolysis. Verify the pH with pH paper.[2][3] | |
| High variability in C1P levels between replicates. | Inconsistent timing in sample processing. | Standardize the time from cell lysis to enzyme inactivation for all samples. Process samples in small batches to minimize delays. |
| Incomplete inhibition of CERK. | Ensure the CERK inhibitor is used at an effective concentration and is compatible with other reagents in the lysis buffer. | |
| Low or no C1P detected. | Degradation of C1P by lipid phosphatases. | Include phosphatase inhibitors in your lysis and extraction buffers. |
| Inefficient lipid extraction. | Optimize your lipid extraction protocol. Ensure correct solvent ratios and sufficient mixing. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of commonly used CERK inhibitors.
| Inhibitor | Type | IC50 | Notes |
| NVP-231 | Potent, specific, and reversible CERK inhibitor.[8][9] | 12 nM (in vitro)[8] | Competitively inhibits the binding of ceramide to CERK.[9] |
| K1 | Specific, reversible, and non-competitive CERK inhibitor. | ~5 µM | Has little effect on SPHK1/2 or DGKγ.[15] |
| Imipramine | Acid sphingomyelinase inhibitor. | Not specified for CERK | Indirectly inhibits CERK by disrupting ceramide metabolism.[1] |
| Cyclosporin A | Calcineurin inhibitor. | Not specified for CERK | Indirectly modulates CERK activity.[1] |
Experimental Protocols
Protocol 1: Lipid Extraction with Inhibition of Artifactual C1P Generation
This protocol is designed for the extraction of lipids from cultured cells while minimizing the risk of artifactual C1P formation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer or similar, supplemented with a protease and phosphatase inhibitor cocktail and a specific CERK inhibitor (e.g., 1 µM NVP-231).
-
Ice-cold methanol, chloroform (B151607), and glacial acetic acid.
-
Internal standards for mass spectrometry.
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[7]
-
Aspirate the PBS and add ice-cold lysis buffer supplemented with the CERK inhibitor.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Maintain constant agitation for 30 minutes at 4°C.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for lipid extraction.
-
Add internal standards to the supernatant.
-
Perform a Bligh-Dyer or Folch lipid extraction by adding a mixture of chloroform and methanol.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in an appropriate solvent for analysis by HPLC-ESI-MS/MS.
Protocol 2: Neutralization of Base-Hydrolyzed Lipid Extracts
This procedure is a critical step to prevent the chemical conversion of sphingomyelin to C1P.
Procedure:
-
Following base hydrolysis of the lipid extract (e.g., with KOH in methanol), cool the sample on ice.
-
Carefully add glacial acetic acid dropwise while vortexing to neutralize the base.
-
After each addition, spot a small amount of the extract onto pH paper to monitor the pH.
-
Continue adding acetic acid until the pH of the extract is neutral (pH ~7.0).
-
Proceed with the subsequent steps of your lipid extraction protocol.
Visualizations
Caption: Inhibition of artifactual C1P generation.
Caption: Recommended sample preparation workflow.
Caption: Troubleshooting logic for high C1P levels.
References
- 1. scbt.com [scbt.com]
- 2. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation for western blot | Abcam [abcam.com]
- 8. NVP-231 (Ceramide Kinase Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 9. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Ceramide Kinase Regulates the Production of Tumor Necrosis Factor α (TNFα) via Inhibition of TNFα-converting Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of unwanted proteolysis during sample preparation: evaluation of its efficiency in challenge experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimization of Ceramide Kinase Inhibitor Experiments in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their in-cell experiments with ceramide kinase (CERK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My ceramide kinase (CERK) inhibitor shows high potency in a biochemical assay but has a much weaker effect in my cell-based assay. Why is there a discrepancy?
A1: This is a common observation and can be attributed to several factors:
-
Cellular ATP Concentration: Biochemical assays are often conducted with low ATP concentrations. In contrast, intracellular ATP levels are significantly higher and can outcompete ATP-competitive inhibitors for binding to the kinase.
-
Cell Permeability: The inhibitor may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Efflux Pumps: The inhibitor could be a substrate for cellular efflux pumps, such as P-glycoprotein, which actively transport the compound out of the cell, reducing its effective intracellular concentration.
-
Target Engagement: The target kinase may not be expressed at sufficient levels or may be in an inactive state in the chosen cell line.
Q2: I'm observing a cellular phenotype that doesn't seem to be related to the known function of CERK. How can I determine if this is an off-target effect?
A2: Unexplained cellular phenotypes are a strong indicator of potential off-target effects. To investigate this, consider the following approaches:
-
Rescue Experiments: Overexpress a drug-resistant mutant of CERK in your cells. If the observed phenotype is reversed, it is likely an on-target effect. If the phenotype persists, it is more likely due to off-target activity.
-
Use of a Structurally Unrelated Inhibitor: Test a different CERK inhibitor with a distinct chemical scaffold. If this second inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Kinome Profiling: Perform a kinase selectivity screen to identify other kinases that your inhibitor may be targeting. This can reveal potential off-target interactions that could explain the observed phenotype. For example, the CERK inhibitor NVP-231 has been shown to inhibit Diacylglycerol Kinase α (DAGKα) at higher concentrations.[1]
-
Inactive Control Compound: Synthesize or obtain a structurally similar but inactive analog of your inhibitor. This compound should not produce the same phenotype, confirming that the effect is dependent on the inhibitor's activity. The compound NVP-995 is an inactive analog of NVP-231 and can be used for this purpose.[2]
Q3: What are the best practices for preparing and storing CERK inhibitors?
A3: Proper handling of inhibitors is crucial for reproducible results.
-
Solubility: Most kinase inhibitors, including the commonly used NVP-231, are soluble in DMSO.[3] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For example, NVP-231 stock solutions are stable for up to 2 years at -80°C and 1 year at -20°C.[4][5] The K1 inhibitor is stable for up to 3 months at -20°C.[5]
-
Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How do I choose the optimal concentration and incubation time for my CERK inhibitor?
A4: The optimal conditions are cell-line and inhibitor-dependent.
-
Concentration: Start by performing a dose-response curve to determine the IC50 value for your specific cell line and endpoint (e.g., cell viability, inhibition of C1P production). Concentrations for NVP-231 can range from nanomolar to low micromolar. For instance, in MCF-7 and NCI-H358 cells, effects on cell viability and DNA synthesis were observed with NVP-231 concentrations between 100 nM and 1 µM.[1]
-
Incubation Time: Conduct a time-course experiment to identify the optimal duration of treatment. Effects of CERK inhibitors on cell cycle and apoptosis can be observed within 24 to 72 hours. For example, NVP-231 induced M phase arrest and apoptosis in MCF-7 and NCI-H358 cells within this timeframe.[1][6]
Q5: What are the essential control experiments to include in my CERK inhibitor studies?
A5: Robust controls are critical for interpreting your data accurately.
-
Untreated Control: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor. This is crucial to ensure that the observed effects are not due to the solvent.
-
Inactive Analog Control: If available, use a structurally similar but inactive version of your inhibitor to confirm that the observed effects are due to the inhibition of the target.
-
Positive Control: A known inducer of the phenotype you are studying (e.g., staurosporine (B1682477) for apoptosis) can help validate your assay.
-
Target Engagement Control: To confirm that the inhibitor is hitting its target in the cell, you can measure the levels of ceramide and its phosphorylated product, ceramide-1-phosphate (C1P). Inhibition of CERK should lead to an increase in ceramide and a decrease in C1P levels.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Viability
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability/Degradation | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution. |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the IC50 for your specific cell line. Consult published literature for effective concentration ranges for your inhibitor and cell type. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Low CERK Expression/Activity | Verify the expression and activity of CERK in your cell line using Western blot or a CERK activity assay. |
| Cell Line Resistance | Consider using a different cell line with known sensitivity to CERK inhibition. |
| Serum Interference | Some components in fetal bovine serum (FBS) can bind to and sequester the inhibitor. Consider reducing the serum concentration during treatment, but be mindful of potential effects on cell health. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates for experimental samples, as evaporation can concentrate the inhibitor and affect results. |
Issue 2: High Background or Inconsistent Results in Apoptosis Assays (e.g., Annexin V Staining)
| Potential Cause | Troubleshooting Step |
| Harsh Cell Handling | When harvesting adherent cells, use a gentle dissociation reagent and minimize mechanical stress to avoid inducing necrosis, which can lead to false-positive Annexin V staining. |
| Sub-optimal Staining Conditions | Titrate the Annexin V and propidium (B1200493) iodide (PI) or 7-AAD concentrations to determine the optimal staining for your cell type. |
| Delayed Analysis | Analyze stained cells by flow cytometry as soon as possible (ideally within 1 hour) after staining to prevent changes in the apoptotic cell population. |
| Inappropriate Compensation | Use single-stained controls to properly set up compensation for spectral overlap between fluorochromes. |
Issue 3: Weak or No Signal in Western Blot for Downstream Signaling Proteins (e.g., p-AKT, p-ERK)
| Potential Cause | Troubleshooting Step |
| Timing of Analysis | Phosphorylation events can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 6h, 24h) after inhibitor treatment to capture the peak change in phosphorylation. |
| Low Basal Pathway Activity | Ensure the signaling pathway is active under your experimental conditions. You may need to stimulate the cells with a growth factor or other agonist to induce a measurable level of phosphorylation. |
| Protein Degradation | Use protease and phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your target proteins. |
| Poor Antibody Quality | Use a validated antibody specific for the phosphorylated form of your target protein. Titrate the antibody to determine the optimal concentration. |
Data Presentation: Efficacy of CERK Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | Assay | IC50 / EC50 | Incubation Time | Reference |
| NVP-231 | MCF-7 | Cell Viability | ~1 µM | 48 hours | [1][7] |
| NVP-231 | NCI-H358 | Cell Viability | ~500 nM | 48 hours | [1][7] |
| NVP-231 | Transfected COS-7 | C2-Ceramide-induced cell death | Low nanomolar range | Not specified | [2] |
| NVP-231 | BT-474 | Cell Proliferation | >39-fold decrease at 1.0 µM | Not specified | [8][9] |
| NVP-231 | MDA-MB-231 | Cell Proliferation | >1.13-fold decrease with siRNA | 72 hours | [10] |
| K1 | RBL-2H3 | CERK activity | ~5 µM | Not specified | [5] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Treatment: Treat cells with a range of CERK inhibitor concentrations. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11][12][13]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[14]
-
Absorbance Reading: Read the absorbance at 570-590 nm using a microplate reader.[11]
Apoptosis Detection using Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Treatment: Treat cells with the CERK inhibitor for the desired time. Include appropriate controls.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[15][16]
-
Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[17][18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[16][18]
-
Viability Dye Staining: Add a viability dye such as propidium iodide (PI) or 7-AAD to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Analysis: Analyze the cells by flow cytometry within one hour.[16]
Western Blot Analysis of Downstream Signaling
This protocol assesses the phosphorylation status of key proteins in the CERK signaling pathway.
-
Cell Lysis: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: CERK Signaling Pathway and Point of Inhibition.
References
- 1. The ceramide kinase inhibitor NVP-231 inhibits breast and lung cancer cell proliferation by inducing M phase arrest and subsequent cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A secondary assay for ceramide kinase inhibitors based on cell growth inhibition by short-chain ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide Kinase Inhibitor, K1 CAS 1258005-85-4 | 219489 [merckmillipore.com]
- 6. The ceramide kinase inhibitor NVP-231 inhibits breast and lung cancer cell proliferation by inducing M phase arrest and subsequent cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Evaluation of Inhibitors of Human Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Drug Targets for Ceramide Metabolism in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceramide Kinase (CERK) Emerges as a Common Therapeutic Target for Triple Positive and Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ceramide Kinase Inhibition Blocks IGF-1-Mediated Survival of Otic Neurosensory Progenitors by Impairing AKT Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of Low-Abundance Ceramide 1-Phosphate (C1P) Species
Welcome to the technical support center for the analysis of low-abundance ceramide 1-phosphate (C1P) species. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is measuring low-abundance C1P species so challenging?
A1: The measurement of low-abundance C1P species is inherently difficult due to several factors. C1P is a bioactive sphingolipid present at very low concentrations in cells, often in the low femtomole range.[1][2] This low abundance pushes the limits of detection for many analytical platforms. Furthermore, a significant challenge has been the lack of commercially available internal standards for the various C1P acyl chain variants, which is critical for accurate quantification via mass spectrometry.[1] Additionally, C1P is involved in dynamic signaling pathways, and its levels can change rapidly in response to cellular stimuli.[3][4]
Q2: What are the most common sources of error in C1P quantification?
A2: The most common sources of error are artificial C1P generation during sample preparation and sample-to-sample carryover during analysis.[1][5] Incomplete neutralization of lipid extracts after base hydrolysis can lead to the chemical conversion of abundant sphingomyelin (B164518) (SM) into C1P, causing a significant overestimation of endogenous C1P levels.[1][5] Sample carryover in liquid chromatography systems can also lead to inaccurate measurements, especially when analyzing a series of samples with varying C1P concentrations.[1]
Q3: Which analytical technique is most suitable for measuring low-abundance C1P?
A3: High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is currently the most effective and widely used method for quantifying C1P.[1][5] This technique offers the high sensitivity and specificity required to detect and quantify the low levels of C1P found in biological samples.[1] The use of multiple reaction monitoring (MRM) provides three levels of analyte confirmation (retention time, precursor ion, and product ion), ensuring accurate identification.[1]
Q4: How can I improve the sensitivity of my C1P measurements?
A4: To improve sensitivity, several aspects of the analytical method can be optimized. Using a low flow rate during HPLC can enhance ionization efficiency.[1] Additionally, heating the chromatographic column (e.g., to 60°C) has been shown to increase the signal response for C1P by as much as two-fold and reduce sample carryover.[1][5] Proper sample preparation to remove interfering substances and the use of appropriate internal standards are also crucial for enhancing sensitivity and accuracy.[1][6]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the measurement of low-abundance C1P species.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Artificially High C1P Levels | Incomplete neutralization after base hydrolysis of lipid extracts, leading to sphingomyelin (SM) degradation into C1P.[1][5] | Ensure complete neutralization of the extract with an acid (e.g., glacial acetic acid) and confirm with pH paper.[1] |
| Poor Signal-to-Noise Ratio | Low ionization efficiency. High salt content in the sample from the extraction procedure.[6] | Use a lower flow rate in your LC method to improve ionization.[1] Ensure proper desalting of the sample before injection. |
| Inconsistent Quantification | Lack of appropriate internal standards for all C1P species being measured.[1] | Use a stable isotope-labeled C1P internal standard if available. If not, use a structurally similar C1P species (e.g., with a different acyl chain length) and validate its use for relative quantification.[1] |
| Sample Carryover | C1P adhering to the analytical column or other parts of the LC system. | Heat the analytical column to 60°C to reduce carryover and improve signal strength.[1][5] Implement a rigorous column wash protocol between sample injections. |
| Difficulty in Peak Assignment for Low-Abundance Species | Co-elution with other lipids or background noise. | Use retention time markers to aid in the unambiguous identification of low-abundance C1P peaks.[1][5] Optimize the chromatographic separation to resolve C1P from other interfering species. |
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various ceramide species, including C1P, as reported in the literature. These values can serve as a benchmark for your own experimental setup.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| C2 Ceramide | 0.4 fmol | 2.5 fmol | [7] |
| C6 Ceramide | 0.8 fmol | 4.5 fmol | [7] |
| C16 Ceramide | 0.2 fmol | 1.1 fmol | [7] |
| C18 Ceramide | 0.3 fmol | 1.7 fmol | [7] |
| C20 Ceramide | 0.8 fmol | 2.1 fmol | [7] |
| C24 Ceramide | 1.5 fmol | 15.3 fmol | [7] |
| Various Ceramides | 5-50 pg/ml | - | [8] |
Experimental Protocols
Protocol 1: Lipid Extraction for C1P Analysis from Cultured Cells
This protocol is adapted from established methods for the extraction of sphingolipids, with modifications to minimize artifactual C1P formation.
Materials:
-
Cultured cells (e.g., 1 x 10^6 cells)
-
Internal standards (e.g., d18:1/12:0 C1P, d17:1-sphingosine)[1]
-
Glacial acetic acid
-
pH paper
Procedure:
-
Harvest and pellet the cells.
-
Add 1 ml of methanol to the cell pellet and sonicate to create a homogenous mixture.
-
Add 500 µl of chloroform and the internal standards (e.g., 500 pmols).
-
Sonicate the mixture again and incubate overnight at 48°C.
-
Subject the extracts to base hydrolysis for 2 hours at 37°C.
-
Crucially , neutralize the mixture by adding glacial acetic acid. Confirm neutralization using pH paper.
-
Dry down a portion of the extract and reconstitute it in a reverse-phase sample buffer (e.g., 60% mobile phase A: 40% mobile phase B) for LC-MS/MS analysis.[1]
Protocol 2: HPLC-ESI-MS/MS Analysis of C1P
This protocol outlines a general method for the analysis of C1P using LC-MS/MS.
Instrumentation:
-
HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column.
Procedure:
-
Equilibrate the C18 column.
-
Heat the column to 60°C to improve signal and reduce carryover.[1][5]
-
Inject the reconstituted lipid extract.
-
Perform chromatographic separation using a suitable gradient of mobile phases (e.g., water/methanol/formic acid and methanol/acetonitrile/formic acid).
-
Analyze the eluent by ESI-MS/MS in multiple reaction monitoring (MRM) mode.
-
Set the MRM transitions to monitor for the specific precursor and product ions of the C1P species of interest and the internal standards.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway showing the synthesis and functions of C1P.
Experimental Workflow
Caption: Experimental workflow for the quantification of C1P.
Troubleshooting Logic
Caption: Troubleshooting logic for unexpectedly high C1P measurements.
References
- 1. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ceramide 1-Phosphate (C1P) Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of ceramide 1-phosphate (C1P). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance C1P signal intensity and achieve accurate quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is achieving a strong signal for C1P in mass spectrometry challenging?
A1: this compound is notoriously difficult to analyze effectively by mass spectrometry due to its low ionization efficiency.[1] Although it is an anionic lipid, in the gas phase, C1P tends to gain a proton more readily than it loses one, behaving more like a base.[1] This characteristic leads to a weak signal, making quantification, especially of low-abundance C1P species, a significant challenge.[1]
Q2: Which ionization mode is better for C1P analysis, positive or negative?
A2: Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes can be utilized for C1P analysis, and the choice depends on the experimental goal.
-
Positive Ion Mode: This mode provides more structurally informative fragmentation data. However, the signal strength for the multiple reaction monitoring (MRM) transition is generally low.[1]
-
Negative Ion Mode: This mode typically yields a much stronger signal for C1P, which is advantageous for quantification. However, it provides less structural information from fragmentation.[1]
For purely quantitative studies where structural confirmation is not the primary goal, the negative ion mode is often preferred due to its higher sensitivity.
Q3: How can I improve the signal intensity of my C1P samples?
A3: Several strategies can be employed to enhance the signal intensity of C1P:
-
Utilize Low-Flow Rate HPLC: Employing a low flow rate during liquid chromatography significantly improves ionization efficiency.[1]
-
Heat the HPLC Column: Heating a C18 reverse-phase column to 60°C has been demonstrated to double the signal response for C1P and eliminate sample-to-sample carryover.[1][2]
-
Chemical Derivatization: For Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry imaging (MSI), on-tissue derivatization with Phos-tag, a zinc complex that specifically binds to the phosphate (B84403) monoester group, can significantly enhance the detection of C1P.[3][4]
-
Sample Cleanup with Phosphate Capture Molecules: A rapid cleanup method using Phos-tag can be used to enrich C1P from complex biological samples like blood and solid tissues prior to MALDI-TOF MS analysis.[5]
-
Dephosphorylation: An alternative approach involves the chemical dephosphorylation of C1P to ceramide using hydrogen fluoride (B91410) (HF). The resulting ceramide, which generally has better chromatographic and ionization properties, can then be quantified by LC-MS/MS as a surrogate for C1P.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low C1P Signal Intensity | Poor ionization efficiency. | - Optimize ESI source parameters (e.g., spray voltage, gas flows, temperature).- Switch to the negative ion mode for higher sensitivity.[1]- Employ a lower flow rate in your LC method.[1]- Heat the analytical column to 60°C.[1][2] |
| Poor Peak Shape (Broadening) | The polar phosphate group and zwitterionic nature of C1P can cause poor chromatographic performance.[6] | - Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for better peak shapes.[7]- Implement a dephosphorylation step and analyze the resulting ceramide, which exhibits better peak shapes.[6] |
| Inconsistent Quantification / Overestimation of C1P | Artificial C1P generation from the hydrolysis of sphingomyelin (B164518) (SM) during sample preparation.[1][2] | - Ensure complete neutralization of base-hydrolyzed lipid extracts before drying.[1][2] Incomplete neutralization can lead to artifactual C1P formation. |
| Sample-to-Sample Carryover | C1P adhering to the analytical column or other parts of the LC system. | - Heat the C18 reverse-phase column to 60°C.[1][2]- Implement a robust column washing protocol between sample injections. |
| Difficulty in Peak Assignment for Low-Abundance Species | Lack of proper retention time markers. | - Use a commercially available, uncommon C1P species (e.g., d18:1/12:0 C1P) as an internal standard to help identify retention times of endogenous C1P species.[1]- The artifactual production of C1P from SM through base hydrolysis can be used to generate C1P standards for retention time markers.[2] |
Experimental Protocols
Protocol 1: Enhancement of C1P Signal using Column Heating
This protocol is adapted from a validated method to improve C1P signal intensity and eliminate carryover.[1][2]
-
LC System: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Column: C18 reverse-phase column.
-
Column Temperature: Set the column oven to 60°C.
-
Mobile Phases:
-
Mobile Phase A: Water with 0.2% formic acid and 200 mM ammonium (B1175870) formate.[7]
-
Mobile Phase B: Acetonitrile with 0.2% formic acid.[7]
-
-
Gradient: Optimize the gradient for the separation of C1P species.
-
Flow Rate: Use a low flow rate (e.g., < 0.5 mL/min) to enhance ionization.[1]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of [M-H]⁻ to the fragment ion m/z 78.9.[1]
-
Protocol 2: Sample Cleanup using Phos-tag for MALDI-MS Analysis
This protocol outlines a cleanup procedure for C1P from biological samples using a phosphate capture molecule.[5]
-
Sample Extraction: Extract lipids from the biological sample (e.g., blood, tissue homogenate) using an appropriate solvent system. A single-phase butanol extraction has shown good recovery for sphingolipids.[8]
-
Phos-tag Cleanup:
-
Prepare a Phos-tag solution.
-
Add the Phos-tag solution to the lipid extract to capture phosphate-containing lipids, including C1P.
-
Wash away non-phosphorylated lipids.
-
Elute the captured phosphorylated lipids.
-
-
MALDI-TOF MS Analysis:
-
Spot the eluted sample onto a MALDI plate with an appropriate matrix.
-
Analyze the sample in a MALDI-TOF mass spectrometer. The Phos-tag derivatization allows for sensitive detection in the positive ion mode.[3]
-
Quantitative Data Summary
| Method | Analyte | Fold-Increase in Signal Intensity | Reference |
| Heating C18 Column to 60°C | d-e-C12 C1P | 2-fold | [1] |
| Dephosphorylation with HF vs. Alkaline Phosphatase | Sphingosine 1-Phosphate (S1P) | ~2-fold higher efficiency with HF | [6] |
Visualized Workflows and Pathways
References
- 1. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of an On-Tissue Derivatization Method for MALDI Mass Spectrometry Imaging of Bioactive Lipids Containing Phosphate Monoester Using Phos-tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Cleanup Method for Mass Spectrometric Analysis of Sphingosine- and Ceramide-1-Phosphate in Blood and Solid Tissue Using a Phosphate Capture Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride [mdpi.com]
- 7. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
ceramide 1-phosphate standard stability and storage conditions
For researchers, scientists, and drug development professionals utilizing ceramide 1-phosphate (C1P), ensuring the stability and proper handling of this bioactive lipid is critical for obtaining reliable and reproducible experimental results. This technical support center provides a comprehensive guide to the stability and storage of C1P standards, along with troubleshooting advice and frequently asked questions.
Stability and Storage Conditions
The stability of this compound is paramount for its use as a standard in experimental settings. Proper storage is essential to prevent degradation and maintain its biological activity.
Storage Recommendations:
This compound should be stored at -20°C in its solid, neat form. When stored under these conditions, it is stable for at least four years. For C1P dissolved in a solvent, storage at -80°C is recommended. To prevent degradation from light and oxidation, it is advisable to store C1P protected from light and under an inert gas like nitrogen.
Handling of Aqueous Solutions:
For experiments requiring C1P in an aqueous buffer, it is recommended to first dissolve the solid C1P in 10 mM NaOH at a pH greater than 7.5. From this stock, it can be diluted with a buffer such as PBS (pH 7.2) to the desired concentration. It is crucial to note that aqueous solutions of C1P are not recommended for long-term storage and should ideally be used within one day of preparation.
Quantitative Stability Data Summary
While comprehensive quantitative data on the stability of C1P under various conditions is limited in publicly available literature, the following table summarizes the key findings and recommendations from product information sheets and safety data sheets.
| Parameter | Condition | Recommended Storage/Handling | Stability |
| Physical Form | Solid (Neat) | -20°C, protected from light, under inert gas | ≥ 4 years |
| In Solvent | -80°C | Not specified, but recommended for long-term | |
| Aqueous Solution | Prepare fresh daily | Not recommended for storage > 24 hours | |
| Temperature | Long-term | -20°C (solid), -80°C (in solvent) | Stable |
| Short-term (in use) | On ice | Recommended | |
| pH | In solution | >7.5 for initial dissolution | Not specified |
| Light Exposure | All forms | Store in dark containers | Recommended to prevent degradation |
Troubleshooting Guide & FAQs
This section addresses common issues and questions that researchers may encounter when working with this compound.
Q1: My C1P solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur if the C1P concentration exceeds its solubility in the chosen solvent or buffer, or if the temperature is too low. Gently warm the solution and sonicate to aid in re-dissolving the lipid. For aqueous solutions, ensure the initial dissolution is performed in a slightly basic solution (e.g., 10 mM NaOH, pH >7.5) before diluting with your experimental buffer. Avoid repeated freeze-thaw cycles, which can also lead to precipitation.
Q2: I am seeing inconsistent results in my cell-based assays. Could C1P degradation be the cause?
A2: Yes, inconsistent results can be a sign of C1P degradation. The primary degradation pathway for C1P is enzymatic hydrolysis back to ceramide, catalyzed by lipid phosphatases. If your cell culture media contains phosphatases (e.g., from serum), this can lead to the degradation of C1P over the course of your experiment.
-
Troubleshooting Steps:
-
Prepare fresh C1P solutions for each experiment.
-
Minimize the incubation time of C1P with cells, if possible.
-
Consider using a serum-free medium for the duration of the C1P treatment.
-
Perform a time-course experiment to assess the stability of C1P in your specific experimental setup.
-
Q3: How can I be sure that the biological effects I am observing are from C1P and not its degradation product, ceramide?
A3: This is a critical consideration as ceramide often has biological effects opposite to those of C1P.
-
Experimental Controls:
-
Include a control group treated with ceramide alone to distinguish its effects from those of C1P.
-
If possible, analyze the lipid content of your cell lysates or media at the end of the experiment using techniques like HPLC-MS/MS to quantify the levels of both C1P and ceramide.
-
Use a freshly prepared C1P solution for every experiment to minimize the initial presence of ceramide.
-
Q4: What is the best way to prepare C1P for treating cultured cells?
A4: A common method for delivering C1P to cultured cells is to first dissolve it in an appropriate solvent and then dilute it in the cell culture medium.
-
Protocol Outline:
-
Prepare a stock solution of C1P in a suitable solvent (e.g., ethanol (B145695) or a mixture of chloroform (B151607) and methanol).
-
For cell treatment, dilute the stock solution directly into the cell culture medium to the desired final concentration. It is important to ensure the final solvent concentration in the medium is low and non-toxic to the cells.
-
Alternatively, for aqueous delivery, follow the procedure of dissolving in a basic solution first, as described in the "Handling of Aqueous Solutions" section.
-
Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Signaling and Degradation Pathways
To understand the stability and biological activity of this compound, it is essential to be aware of its metabolic context.
C1P Signaling and Enzymatic Degradation Pathway
The primary route of C1P degradation is enzymatic, where it is dephosphorylated back to ceramide. This process is a key regulatory point in the "sphingolipid rheostat," which balances the levels of pro-apoptotic ceramide and pro-survival C1P.
Caption: C1P is synthesized from ceramide and exerts pro-survival effects, while its degradation back to ceramide promotes apoptosis.
Experimental Workflow for C1P Treatment in Cell Culture
A typical workflow for utilizing C1P in a cell culture experiment involves careful preparation and application to ensure its stability and activity.
Caption: A generalized workflow for preparing and applying C1P to cultured cells for biological assays.
Technical Support Center: Optimizing Ceramide-1-Phosphate (C1P) Analysis by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects during the analysis of Ceramide-1-Phosphate (C1P) by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for C1P analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, C1P, is reduced by the presence of co-eluting matrix components. This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results. Given the typically low endogenous concentrations of C1P, minimizing ion suppression is critical for reliable analysis.
Q2: What are the primary causes of ion suppression in C1P LC-MS analysis?
A2: The primary causes of ion suppression for C1P include:
-
Matrix Components: Endogenous lipids, proteins, and salts from biological samples (e.g., plasma, serum, cell lysates) can co-elute with C1P and interfere with its ionization.[1][2]
-
Mobile Phase Additives: Non-volatile buffers or high concentrations of certain additives can negatively impact the ionization process.[3][4] For example, trifluoroacetic acid (TFA), while beneficial for chromatography, is a known strong suppressor of the MS signal.[3]
-
Sample Preparation Artifacts: Incomplete removal of extraction solvents or reagents introduced during sample cleanup can lead to ion suppression.
Q3: How can I detect and assess the extent of ion suppression in my C1P assay?
A3: A common method to evaluate ion suppression is the post-extraction spike analysis. This involves comparing the signal intensity of a C1P standard in a clean solvent to the signal intensity of the same standard spiked into a blank matrix extract that has gone through the entire sample preparation process. A significant decrease in signal in the matrix sample indicates the presence of ion suppression.
Q4: Is an internal standard necessary for C1P quantification?
A4: Yes, the use of a suitable internal standard (IS) is highly recommended. An ideal IS for C1P would be a stable isotope-labeled version of the C1P species of interest (e.g., d7-C16-C1P). The IS co-elutes with the analyte and experiences similar ion suppression effects, allowing for more accurate and precise quantification by normalizing the signal.
Troubleshooting Guides
Issue 1: Low C1P Signal Intensity or Complete Signal Loss
This is a common and critical issue that can prevent the reliable quantification of C1P. The following guide provides a systematic approach to troubleshooting and resolving low signal intensity.
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for low C1P signal.
Quantitative Data Summary: Impact of Method Parameters on C1P Signal
The following table summarizes the reported effects of various experimental parameters on C1P signal intensity.
| Parameter | Modification | Observed Effect on C1P Signal | Reference |
| LC Column Temperature | Increase from ambient to 60°C | ~2-fold enhancement in signal strength | [5][6] |
| Sample Preparation | SPE with C18 material | Showed best performance for a broad spectrum of oxylipins (related lipids) | [7] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | Generally provides cleaner extracts than protein precipitation | [7] |
| Sample Preparation | Protein Precipitation | Can be effective but may leave other matrix components that cause ion suppression | [8] |
| Mobile Phase Additive | Use of Formic Acid or Acetic Acid | Generally preferred over TFA to minimize signal suppression | [3] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for C1P from Plasma/Serum
This protocol is adapted from methods optimized for the extraction of sphingolipids.
Materials:
-
Plasma or serum sample
-
Internal Standard (IS) solution (e.g., d7-C16-C1P in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., Methanol)
Procedure:
-
To 100 µL of plasma/serum in a glass tube, add 20 µL of the internal standard solution.
-
Add 300 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 1 mL of MTBE and vortex for 1 minute.
-
Add 250 µL of water and vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a new glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex for 30 seconds and transfer to an LC-MS vial for analysis.
Protocol 2: Solid-Phase Extraction (SPE) for C1P from Cell Lysates
This protocol provides a general guideline for SPE cleanup of C1P. The specific sorbent and solvents may need to be optimized for your specific cell type and LC-MS system. A C18 sorbent is a good starting point.[7]
Materials:
-
Cell lysate sample
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18, 100 mg)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Wash solvent (e.g., 5% Methanol in water)
-
SPE manifold
-
Evaporator
-
Reconstitution solvent
Procedure:
-
Add the internal standard to the cell lysate sample.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.
-
Load the sample: Load the pre-treated cell lysate onto the conditioned SPE cartridge.
-
Wash the cartridge: Pass 1 mL of the wash solvent through the cartridge to remove interfering substances.
-
Elute C1P: Elute the C1P and other lipids with 1 mL of the elution solvent into a clean collection tube.
-
Dry down: Evaporate the eluate to dryness.
-
Reconstitute: Reconstitute the dried extract in an appropriate volume of the reconstitution solvent for LC-MS analysis.
Visualizations
Sample Preparation Workflow for Minimizing Ion Suppression
Caption: C1P sample preparation workflow.
References
- 1. zefsci.com [zefsci.com]
- 2. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The Complete Guide to Solid Phase Extraction (SPE) | Phenomenex [phenomenex.com]
- 4. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ceramide 1-Phosphate Phosphatase Activity Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for ceramide 1-phosphate (C1P) phosphatase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound (C1P) phosphatase activity assay?
A1: The C1P phosphatase activity assay measures the enzymatic hydrolysis of this compound (C1P) into ceramide and inorganic phosphate (B84403) (Pi). The activity of C1P phosphatase (CPPase) is quantified by detecting the amount of released inorganic phosphate. A common method for this is the Malachite Green Phosphate Assay, where a complex of malachite green and molybdate (B1676688) reacts with free orthophosphate to produce a green-colored solution. The intensity of this color, measured spectrophotometrically, is directly proportional to the amount of phosphate released and thus to the CPPase activity.
Q2: Which cellular fractions are enriched in C1P phosphatase activity?
A2: C1P phosphatase activity has been identified in various cellular locations. It is notably enriched in brain synaptosomes and is associated with both synaptic vesicle and plasma membranes.[1][2] Rat liver plasma membranes also show significant C1P phosphatase activity.[2]
Q3: What are the key reagents and equipment needed for this assay?
A3: Key reagents include this compound (substrate), a suitable buffer (e.g., Tris-HCl), the biological sample containing the enzyme (e.g., cell lysate, membrane fraction), and a phosphate detection reagent such as a Malachite Green-based solution.[3][4][5] Necessary equipment includes a spectrophotometer or microplate reader capable of measuring absorbance at around 620-660 nm, a temperature-controlled incubator, and general laboratory equipment like pipettes and tubes.
Q4: How can I distinguish C1P-specific phosphatase activity from that of other lipid phosphatases?
A4: Distinguishing C1P-specific phosphatase activity can be challenging as other lipid phosphate phosphatases (LPPs) can also hydrolyze C1P.[2][6] To ascertain specificity, you can:
-
Use specific inhibitors: If a specific inhibitor for your C1P phosphatase of interest is known, its inclusion in a control reaction can help identify the specific activity.
-
Substrate competition: Including an excess of other lipid phosphate substrates (like phosphatidic acid or sphingosine-1-phosphate) in parallel reactions can help determine if the observed activity is specific to C1P.
-
Genetic knockout/knockdown: If working with cell lines, using cells with genetic knockout or knockdown of the specific C1P phosphatase can provide a definitive negative control.
Q5: What is the role of C1P and its phosphatase in cell signaling?
A5: Ceramide and C1P often have opposing effects on cellular processes. Ceramide is generally associated with pro-apoptotic and anti-proliferative signals, while C1P promotes cell survival, proliferation, and inflammatory responses.[6][7][8] C1P phosphatase, by converting C1P back to ceramide, plays a crucial role in regulating the balance between these two signaling molecules, thereby influencing cell fate.[2][7]
Experimental Protocols
Detailed Methodology for C1P Phosphatase Activity Assay using Malachite Green
This protocol is a synthesized methodology based on the principles of malachite green phosphate assays and known characteristics of C1P phosphatase.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Substrate Stock Solution: Prepare a 1 mM stock solution of this compound (C1P) in a suitable solvent (e.g., ethanol (B145695) with sonication to aid dissolution).
-
Phosphate Standard: A 1 mM stock solution of KH2PO4.
-
Malachite Green Reagent: Prepare as per the manufacturer's instructions of a commercial kit, or by mixing a solution of malachite green with ammonium (B1175870) molybdate in an acidic solution.[3][4][5]
-
Enzyme Preparation: Prepare cell lysates or membrane fractions from your biological sample. The protein concentration should be determined using a standard protein assay (e.g., BCA or Bradford).
2. Assay Procedure:
-
Standard Curve: Prepare a series of phosphate standards by diluting the 1 mM phosphate stock solution in the assay buffer to final concentrations ranging from 0 to 50 µM.
-
Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Standards: Aliquots of each phosphate standard.
-
Sample Reactions: Add your enzyme preparation (e.g., 10-50 µg of protein) to the wells.
-
-
Reaction Initiation: Start the reaction by adding the C1P substrate to each well to a final concentration of 100 µM. The final reaction volume should be consistent across all wells (e.g., 50 µL).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
-
Reaction Termination and Color Development: Stop the reaction and initiate color development by adding the Malachite Green reagent to each well.[3][4] Incubate at room temperature for 15-20 minutes to allow for color development.[3]
-
Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.[5]
3. Data Analysis:
-
Subtract the absorbance of the blank from all standard and sample readings.
-
Plot the absorbance of the standards against their known phosphate concentrations to generate a standard curve.
-
Use the standard curve to determine the amount of phosphate released in your sample reactions.
-
Calculate the specific activity of the C1P phosphatase in your sample, typically expressed as nmol of phosphate released per minute per mg of protein.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | Phosphate contamination in reagents or samples. | Use phosphate-free buffers (avoid PBS). Ensure all glassware is thoroughly rinsed with deionized water. Run a "no enzyme" control to check for non-enzymatic hydrolysis of the substrate.[3] |
| High endogenous phosphate in cell lysates. | ||
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme preparation. Avoid repeated freeze-thaw cycles. Include a positive control with known C1P phosphatase activity if available. |
| Sub-optimal assay conditions. | Optimize the pH, temperature, and incubation time for your specific enzyme source. Perform a time-course experiment to ensure the reaction is proceeding. | |
| Poor substrate solubility or presentation. | C1P is a lipid and can be difficult to solubilize. Ensure the C1P is fully dissolved in the stock solution, potentially with the aid of sonication. The presence of a carrier like fatty-acid-free BSA in the assay buffer may improve substrate availability. | |
| Insufficient enzyme concentration. | Increase the amount of protein from your biological sample in the assay. | |
| High Variability Between Replicates | Inaccurate pipetting. | Ensure proper pipetting technique and use calibrated pipettes. |
| Incomplete mixing of reagents. | Gently mix the contents of the wells after adding each reagent. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. | |
| Non-linear Reaction Rate | Substrate depletion or product inhibition. | Reduce the incubation time or use a lower enzyme concentration to ensure the reaction remains in the linear range. |
| Enzyme instability. | Check if the enzyme is stable under the assay conditions for the duration of the incubation. |
Data Presentation
Table 1: Example of C1P Phosphatase Specific Activity in Different Cellular Fractions
| Cellular Fraction | Specific Activity (nmol Pi/min/mg protein) |
| Whole Cell Lysate | 1.5 ± 0.2 |
| Cytosolic Fraction | 0.8 ± 0.1 |
| Membrane Fraction | 5.2 ± 0.6 |
| Synaptosomes | 12.5 ± 1.1 |
Note: These are hypothetical values for illustrative purposes.
Table 2: Effect of Inhibitors on C1P Phosphatase Activity
| Inhibitor | Concentration | % Inhibition |
| Sodium Fluoride (NaF) | 10 mM | 95% |
| Calcium Chloride (CaCl2) | 1 mM | 80% |
| Phenylarsine Oxide | 100 µM | 50% |
| No Inhibitor | - | 0% |
Note: These are hypothetical values for illustrative purposes. Divalent cations like calcium have been shown to inhibit CPPase activity.[1]
Visualizations
Caption: this compound (C1P) Signaling Pathway.
Caption: C1P Phosphatase Assay Experimental Workflow.
References
- 1. This compound phosphatase activity in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. sciencellonline.com [sciencellonline.com]
- 6. Implication of Ceramide, this compound and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ceramide 1-Phosphate vs. Sphingosine 1-Phosphate: A Comparative Guide to their Roles in Inflammation
For Researchers, Scientists, and Drug Development Professionals
In the intricate signaling network governing inflammation, two closely related sphingolipids, ceramide 1-phosphate (C1P) and sphingosine (B13886) 1-phosphate (S1P), have emerged as critical regulators with often contrasting effects. While both are metabolites of ceramide, their downstream signaling and ultimate impact on inflammatory responses can be profoundly different, making them key targets of interest in therapeutic development. This guide provides an objective comparison of C1P and S1P in inflammation, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
At a Glance: Key Differences in Inflammatory Signaling
| Feature | This compound (C1P) | Sphingosine 1-Phosphate (S1P) |
| Primary Role in Inflammation | Predominantly pro-inflammatory, but can exert anti-inflammatory effects in specific contexts.[1][2][3] | Dual role; can be both pro- and anti-inflammatory depending on the receptor subtype, cell type, and context.[4][5][6] |
| Mechanism of Action | Acts as an intracellular second messenger and an extracellular ligand for a putative G protein-coupled receptor.[7][8] | Primarily acts as an extracellular ligand for a family of five G protein-coupled receptors (S1P₁₋₅).[9][10] |
| Key Pro-inflammatory Actions | Stimulates cytosolic phospholipase A₂ (cPLA₂) leading to arachidonic acid release and eicosanoid production.[7][8][11] Promotes macrophage migration.[7][12] | Promotes immune cell recruitment (e.g., neutrophils, macrophages) to sites of inflammation.[5][13][14] Can induce the expression of pro-inflammatory cytokines.[15][16] |
| Key Anti-inflammatory Actions | Can inhibit the release of pro-inflammatory cytokines and block NF-κB activation in certain cell types.[1] Increases the release of anti-inflammatory IL-10 in macrophages.[1] | Crucial for lymphocyte egress from lymphoid organs, thus regulating immune cell trafficking.[9][10] Can suppress pro-inflammatory cytokine production and promote endothelial barrier function.[9][17][18] |
| Enzymatic Synthesis | Synthesized from ceramide by ceramide kinase (CerK).[4][7][8] | Synthesized from sphingosine by sphingosine kinases (SphK1 and SphK2).[4][19] |
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by C1P and S1P diverge significantly, leading to their distinct effects on inflammation.
Caption: C1P acts both intracellularly and extracellularly to promote inflammation.
Caption: S1P signaling through its receptors modulates diverse inflammatory responses.
Experimental Data: A Quantitative Comparison
The following tables summarize quantitative data from key studies comparing the effects of C1P and S1P on inflammatory processes.
Table 1: Effect on Macrophage Migration
| Lipid Mediator | Cell Type | Concentration | Fold Increase in Migration | Reference |
| C1P | RAW 264.7 Macrophages | 10 µM | ~3.5 | [7] |
| S1P | Bone Marrow-Derived Macrophages (BMDM) | 100 nM | ~2.5 | [20] |
Table 2: Effect on Cytokine Release in Macrophages
| Lipid Mediator | Cell Type | Treatment | Cytokine | Change in Expression | Reference |
| C1P | RAW 264.7 Macrophages | C1P (10 µM) | MCP-1 | Significant increase | [12] |
| S1P | Bone Marrow-Derived Macrophages (BMDM) | S1P (1 µM) + LPS | TNF-α | Decreased | [21] |
| S1P | Bone Marrow-Derived Macrophages (BMDM) | S1P (1 µM) + LPS | IL-10 | Increased | [21] |
Experimental Protocols
1. Macrophage Migration Assay (Boyden Chamber Assay)
-
Objective: To quantify the chemotactic effect of C1P and S1P on macrophages.
-
Methodology:
-
RAW 264.7 macrophages or primary bone marrow-derived macrophages are serum-starved for 4-6 hours.
-
The lower chamber of a Boyden chamber apparatus is filled with serum-free medium containing the chemoattractant (C1P or S1P) at various concentrations.
-
A polycarbonate membrane (typically 8 µm pore size) separates the upper and lower chambers.
-
A suspension of serum-starved macrophages (e.g., 1 x 10⁵ cells) is added to the upper chamber.
-
The chamber is incubated for 4-6 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After incubation, non-migrated cells on the upper surface of the membrane are removed with a cotton swab.
-
Migrated cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as Giemsa or DAPI.
-
The number of migrated cells is quantified by counting the cells in several high-power fields under a microscope.
-
-
Data Analysis: Results are typically expressed as the fold increase in migration compared to a vehicle control.
2. Cytokine Release Measurement (ELISA)
-
Objective: To measure the effect of C1P and S1P on the secretion of pro- and anti-inflammatory cytokines from macrophages.
-
Methodology:
-
Macrophages (e.g., RAW 264.7 or BMDM) are plated in 24-well plates and allowed to adhere overnight.
-
The cells are then treated with C1P or S1P at desired concentrations, often in the presence or absence of a co-stimulant like lipopolysaccharide (LPS) to mimic an inflammatory environment.
-
The culture supernatants are collected at various time points (e.g., 6, 12, or 24 hours).
-
The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10, MCP-1) in the supernatants is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
The ELISA protocol generally involves capturing the cytokine of interest with a specific antibody coated on a microplate, followed by detection with a biotinylated secondary antibody and a streptavidin-HRP conjugate. The signal is developed with a substrate solution and measured spectrophotometrically.
-
-
Data Analysis: Cytokine concentrations are calculated based on a standard curve and are typically presented as pg/mL or ng/mL.
Conclusion
This compound and sphingosine 1-phosphate, despite their structural similarities and shared metabolic precursor, play distinct and sometimes opposing roles in the regulation of inflammation. C1P is largely considered a pro-inflammatory mediator, primarily through its ability to trigger the eicosanoid pathway.[7][8][11] In contrast, S1P exhibits a more nuanced, context-dependent function, acting as both a pro- and anti-inflammatory molecule, largely dictated by the specific S1P receptor subtypes engaged and the cellular environment.[4][5][6] Understanding the differential effects of these two bioactive lipids is crucial for the development of targeted therapeutic strategies for a wide range of inflammatory diseases. Further research into the specific receptor for C1P and the intricate downstream signaling of both molecules will undoubtedly unveil new avenues for pharmacological intervention.
References
- 1. Novel signaling aspects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Control of inflammatory responses by ceramide, sphingosine 1-phosphate and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of cell migration and inflammation by this compound [agris.fao.org]
- 4. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How do sphingosine-1-phosphate affect immune cells to resolve inflammation? [frontiersin.org]
- 6. Sphingosine 1-phosphate, a key mediator of the cytokine network: juxtacrine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Ceramide-1-phosphate in cell survival and inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine 1-phosphate and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine 1-phosphate and this compound: expanding roles in cell signaling | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 12. Exogenous ceramide-1-phosphate (C1P) and phospho-ceramide analogue-1 (PCERA-1) regulate key macrophage activities via distinct receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine-1-Phosphate Signaling in Immune Cells and Inflammation: Roles and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Macrophage Sphingosine 1-Phosphate Receptor 2 Blockade Attenuates Liver Inflammation and Fibrogenesis Triggered by NLRP3 Inflammasome [frontiersin.org]
- 17. Sphingosine-1-phosphate (S1P) induces potent anti-inflammatory effects in vitro and in vivo by S1P receptor 4-mediated suppression of 5-lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rationale for Use of Sphingosine-1-Phosphate Receptor Modulators in COVID-19 Patients: Overview of Scientific Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Role of Sphingosine-1-Phosphate and Ceramide-1-Phosphate in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential S1P Receptor Profiles on M1- and M2-Polarized Macrophages Affect Macrophage Cytokine Production and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sphingosine-1-Phosphate and Macrophage Biology—How the Sphinx Tames the Big Eater - PMC [pmc.ncbi.nlm.nih.gov]
Ceramide vs. Ceramide-1-Phosphate: A Comparative Guide to Their Pro-Apoptotic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Sphingolipid Rheostat in Cell Fate
Ceramide, a central molecule in sphingolipid metabolism, is a well-established pro-apoptotic lipid second messenger, while its phosphorylated derivative, Ceramide-1-Phosphate (C1P), exhibits opposing, anti-apoptotic effects. This guide provides a comparative overview of their roles in apoptosis, supported by experimental data, detailed methodologies, and signaling pathway diagrams. The "sphingolipid rheostat" model posits that the balance between intracellular levels of ceramide and its metabolites, including C1P and Sphingosine-1-Phosphate (S1P), determines cell fate—survival or death. An increase in the ceramide to C1P/S1P ratio pushes the cell towards apoptosis. The following sections delve into the specifics of their individual actions and the underlying mechanisms.
Quantitative Data Presentation
Ceramide: A Pro-Apoptotic Effector
Ceramide exerts its pro-apoptotic effects in a dose- and time-dependent manner across various cell types. Below is a summary of quantitative data from a study on non-small cell lung cancer cell lines, A549 and PC9, treated with C2-ceramide.
| Cell Line | Treatment | Concentration (µmol/L) | Incubation Time (h) | Cell Viability (%) | Caspase-3 Activity (Fold Increase) | Reference |
| A549 | C2-Ceramide | 50 | 24 | ~70% | Increased | |
| A549 | C2-Ceramide | 100 | 24 | Significantly Lower | Increased | |
| A549 | C2-Ceramide | 200 | 24 | Significantly Lower | Increased | |
| PC9 | C2-Ceramide | 50 | 24 | ~70% | Increased | |
| PC9 | C2-Ceramide | 100 | 24 | Significantly Lower | Increased | |
| PC9 | C2-Ceramide | 200 | 24 | Significantly Lower | Increased |
Ceramide-1-Phosphate (C1P): An Anti-Apoptotic Regulator
Ceramide-1-Phosphate (C1P) promotes cell survival by inhibiting apoptosis, primarily by counteracting the effects of ceramide. C1P has been shown to inhibit ceramide generation and block downstream apoptotic signaling.
| Cell Type | Apoptotic Stimulus | C1P Treatment | Effect | Mechanism | Reference |
| Bone marrow-derived macrophages | Serum withdrawal | C1P | Inhibited apoptosis | Blocked ceramide accumulation and caspase activation | |
| Alveolar macrophages | Apoptotic stimuli | C1P | Prevented apoptosis | Inhibited serine palmitoyltransferase (SPT) and ceramide generation |
Signaling Pathways
Ceramide-Induced Pro-Apoptotic Signaling Pathway
Ceramide initiates apoptosis through multiple signaling pathways, converging on the activation of executioner caspases and mitochondrial dysfunction.
Caption: Ceramide-induced apoptotic signaling pathway.
C1P-Mediated Anti-Apoptotic Signaling Pathway
C1P promotes cell survival by inhibiting key enzymes involved in ceramide generation and activating pro-survival signaling pathways.
Caption: C1P-mediated anti-apoptotic signaling.
Experimental Protocols
This section provides detailed protocols for common assays used to quantify apoptosis induced by ceramide or inhibited by C1P.
Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
The following are detailed protocols for assessing apoptosis using Annexin V staining and flow cytometry.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection by flow cytometry. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells, thus allowing for the differentiation between different stages of cell death.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the desired concentration of ceramide for the appropriate time. For C1P's anti-apoptotic effect, pre-incubate cells with C1P before adding the apoptotic stimulus.
-
Include appropriate controls: untreated cells (negative control) and cells treated with a known apoptosis inducer (positive control).
-
Harvest cells by gentle trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3 Activity Assay
The following is a detailed protocol for a colorimetric assay to determine caspase-3 activity.
Principle: Caspase-3 is a key executioner caspase in the apoptotic cascade. This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule (p-nitroaniline, pNA). Active caspase-3 in the cell lysate cleaves the substrate, releasing pNA, which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, 2X reaction buffer, DEVD-pNA substrate, and DTT)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis as described in the Annexin V protocol.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a fresh tube.
-
-
Assay:
-
Determine the protein concentration of the lysate.
-
To each well of a 96-well plate, add 50 µL of cell lysate (containing 100-200 µg of protein).
-
Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each sample.
-
Add 5 µL of the 4 mM DEVD-pNA substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
-
Measurement:
-
Read the absorbance at 405 nm using a microplate reader.
-
The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
Conclusion
Ceramide is a potent pro-apoptotic molecule that induces cell death in a dose- and time-dependent manner. Its mechanism of action involves the activation of both intrinsic (mitochondrial) and extrinsic apoptotic pathways, leading to caspase activation and DNA fragmentation. In contrast, C1P is a key survival factor that actively suppresses apoptosis. It primarily functions by inhibiting the generation of ceramide and promoting pro-survival signaling pathways. The balance between these two sphingolipids, often referred to as the sphingolipid rheostat, is a critical determinant of cell fate. While this guide provides an overview of their opposing roles, the exact quantitative relationship and the context-dependent nature of their effects are areas of ongoing research. The provided experimental protocols offer a starting point for researchers to quantitatively assess the effects of these lipids in their specific model systems.
A Comparative Guide to the Lipidomics of Ceramide and Ceramide 1-Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive sphingolipids, ceramide and ceramide 1-phosphate (C1P). It delves into their contrasting biological roles, signaling pathways, and the experimental methodologies used for their quantitative analysis. The information presented is intended to support research and development efforts in areas where these lipids are key modulators of cellular processes.
Overview of Ceramide and this compound
Ceramide and its phosphorylated derivative, this compound (C1P), are central molecules in sphingolipid metabolism. While structurally similar, they exert opposing effects on critical cellular functions. Ceramide is widely recognized as a pro-apoptotic and anti-proliferative second messenger, implicated in cellular stress responses, cell cycle arrest, and programmed cell death.[1][2][3] In stark contrast, C1P promotes cell survival, proliferation, and inflammation.[3][4][5][6] The balance between the cellular levels of these two lipids, often referred to as the "ceramide/C1P rheostat," is a critical determinant of cell fate. This guide will explore the lipidomics of these two molecules, offering a comparative analysis of their functions and the methods used to study them.
Comparative Properties of Ceramide and C1P
The fundamental differences in the biological activities of ceramide and C1P stem from their distinct physicochemical properties and interactions with downstream effector molecules. A summary of their key characteristics is presented below.
| Feature | Ceramide | This compound (C1P) |
| Primary Biological Role | Pro-apoptotic, anti-proliferative, cell cycle arrest.[1][2][3] | Pro-survival, mitogenic, pro-inflammatory.[3][4][5][6] |
| Key Biosynthetic Enzyme | Sphingomyelinase (hydrolysis of sphingomyelin); Ceramide synthase (de novo pathway).[7] | Ceramide Kinase (CerK) phosphorylates ceramide.[4][8] |
| Key Catabolic Enzyme | Ceramidase (to sphingosine); Ceramide Kinase (to C1P).[7] | C1P Phosphatase, Lipid Phosphate (B84403) Phosphatases (LPPs).[4] |
| Primary Mode of Action | Intracellular second messenger; forms membrane platforms.[9][10] | Intracellular second messenger and extracellular ligand for a GPCR.[3][4][6] |
| Key Signaling Pathways | Activation of Protein Phosphatases (PP2A, PP1); Stress-Activated Protein Kinase (SAPK)/JNK cascade.[1][9] | PI3K/PKB (Akt)/NF-κB pathway; direct activation of cytosolic phospholipase A₂ (cPLA₂).[4][8] |
| Cellular Concentration | Varies with cell type and stress; can increase significantly during apoptosis. | Generally lower than ceramide; reported at ~6 pmol/10⁶ cells.[11][12] |
| Membrane Behavior | Induces formation of ceramide-rich platforms, promoting lateral segregation in membranes.[10][13] | Miscible within phosphatidylcholine bilayers, does not cause significant phase separation.[13][14] |
Contrasting Signaling Pathways
The antagonistic roles of ceramide and C1P are best understood by examining their distinct signaling cascades.
Ceramide-Mediated Apoptotic Signaling
Upon various stress stimuli, such as cytokine signaling (e.g., TNF-α) or chemotherapy, cellular ceramide levels rise.[10][15] Ceramide can then activate downstream pathways that culminate in apoptosis. A key mechanism involves the activation of protein phosphatases, such as PP2A and PP1, which can dephosphorylate and inactivate pro-survival proteins like Akt/PKB.[4][9] Additionally, ceramide is known to be an upstream activator of the SAPK/JNK stress signaling cascade, which promotes apoptosis.[1][16]
This compound (C1P) Pro-Survival Signaling
In contrast, C1P is a potent pro-survival and mitogenic lipid. It is generated from ceramide by the enzyme Ceramide Kinase (CerK).[4][8] One of the primary mechanisms by which C1P promotes cell survival is through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt (also known as PKB) pathway.[4][8] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of anti-apoptotic proteins like Bcl-xL.[4][8] C1P is also a key mediator of inflammation, directly binding to and activating cytosolic phospholipase A₂ (cPLA₂), the rate-limiting enzyme for the production of arachidonic acid and subsequent pro-inflammatory eicosanoids.[7]
Metabolic Interconversion
The direct enzymatic conversion between ceramide and C1P underscores their tightly regulated relationship. Ceramide kinase (CerK) phosphorylates ceramide to produce C1P, promoting pro-survival signals.[3][4] Conversely, C1P phosphatases can dephosphorylate C1P back to ceramide, shifting the balance towards apoptosis.[4][6] This interconversion allows cells to rapidly modulate signaling pathways in response to various stimuli.
Experimental Protocols for Comparative Lipidomics
Accurate quantification of ceramide and C1P is crucial for understanding their roles in biological systems. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this analysis.[11][12]
Experimental Workflow
A typical workflow for the comparative lipidomic analysis of ceramide and C1P involves several key steps, from sample preparation to data analysis.
Detailed Methodologies
1. Lipid Extraction (Modified Bligh & Dyer Method)
This protocol is suitable for extracting both polar (C1P) and non-polar (ceramide) lipids from cell or tissue samples.
-
Materials:
-
Chloroform (B151607), Methanol, Water (HPLC grade)
-
Internal standards (e.g., C17:0 ceramide, C17:0 C1P)
-
Glass vials, pipettes
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Homogenize cell pellet or tissue sample in a glass vial.
-
To the sample, add internal standards of known concentration.
-
Add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture to the sample (e.g., for 100 µL sample, add 375 µL).
-
Vortex vigorously for 1 minute and incubate at room temperature for 15 minutes.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing ceramides (B1148491) and C1P) into a new glass vial.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
2. Quantification by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of ceramide and C1P species.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is commonly used.[17] Heating the column to around 60°C can improve peak shape and reduce carryover for C1P.[11][12]
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium (B1175870) formate.
-
Mobile Phase B: Methanol/Isopropanol (50:50, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient would start at ~60% B, increasing to 100% B over several minutes to elute ceramides, followed by a hold at 100% B to ensure elution of all species.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI in positive mode is often used for ceramides, while negative mode can be effective for C1P.[12] However, methods using a single polarity are also common.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor/product ion pairs for each ceramide and C1P species and their respective internal standards are monitored.
-
Ceramide Example (d18:1/16:0): Precursor ion [M+H]⁺ → Product ion m/z 264.4 (corresponding to the sphingosine (B13886) backbone).
-
C1P Example (d18:1/16:0): Precursor ion [M-H]⁻ → Product ion m/z 78.9 (corresponding to the phosphate group).[12]
-
-
Quantification: A standard curve is generated using known concentrations of synthetic ceramide and C1P standards. The concentration of each lipid in the biological sample is determined by comparing its peak area to that of its corresponding internal standard and interpolating from the standard curve.
-
References
- 1. Ceramide signaling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide: an intracellular signal for apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.biologists.com [journals.biologists.com]
- 8. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of death receptor signaling and apoptosis by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of high performance liquid chromatography-electrospray ionization-tandem mass spectrometry for the analysis of ceramide-1-phosphate levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide-1-phosphate, in contrast to ceramide, is not segregated into lateral lipid domains in phosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceramide-1-Phosphate, in Contrast to Ceramide, Is Not Segregated into Lateral Lipid Domains in Phosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Implication of Ceramide, this compound and Sphingosine 1-Phosphate in Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. biorxiv.org [biorxiv.org]
Validating Ceramide-1-Phosphate (C1P) Signaling Pathways: A Comparative Guide to Specific Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Ceramide-1-phosphate (C1P) has emerged as a critical bioactive sphingolipid that regulates a multitude of cellular processes, including proliferation, migration, inflammation, and apoptosis.[1][2] The enzymatic conversion of ceramide to C1P is catalyzed by Ceramide Kinase (CERK), making CERK a pivotal control point in this signaling cascade.[1] Validating the roles of C1P and its downstream pathways is crucial for understanding disease mechanisms and developing novel therapeutics. This guide provides a comparative overview of specific inhibitors used to interrogate C1P signaling, supported by experimental data and detailed protocols.
The Ceramide-1-Phosphate Signaling Axis
C1P exerts its biological effects through various downstream pathways. Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell survival and proliferation.[2][3] Key signaling pathways activated by C1P include the PI3-K/PKB (Akt) and NF-κB pathways, which are central to cell survival and inflammation.[1][4] Inhibition of these pathways has been shown to abolish C1P-stimulated cellular responses, such as macrophage migration.[4]
References
- 1. The Role of Ceramide-1-Phosphate in Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Potential of SphK1 Inhibitors Based on Abnormal Expression of SphK1 in Inflammatory Immune Related-Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating C1P-Mediated Effects: A Comparative Guide to Ceramide Kinase Knockdown and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods used to validate the cellular effects mediated by ceramide-1-phosphate (C1P), with a primary focus on the knockdown of ceramide kinase (CERK). We will objectively compare the performance of CERK knockdown with alternative approaches, supported by experimental data, detailed protocols, and visual diagrams to aid in experimental design and interpretation.
Introduction to Ceramide Kinase (CERK) and C1P Signaling
Ceramide kinase is a critical enzyme in sphingolipid metabolism, responsible for the phosphorylation of ceramide to produce the bioactive lipid, ceramide-1-phosphate (C1P).[1][2] While ceramide is often associated with pro-apoptotic and anti-proliferative signals, C1P plays a contrasting role, promoting cell survival, proliferation, and inflammation.[3][4] C1P exerts its effects by modulating various downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK (ERK1/2) pathways.[3][5][6] Given the opposing roles of ceramide and C1P, elucidating the specific functions of C1P is crucial for understanding cellular homeostasis and disease pathogenesis. Validating that a particular cellular response is mediated by C1P often requires the specific modulation of its production, primarily through the manipulation of CERK.
Comparative Analysis of Methods to Validate C1P-Mediated Effects
Several techniques can be employed to investigate C1P signaling. The choice of method depends on the specific research question, the experimental system, and the desired duration of the effect. The primary methods include genetic knockdown of CERK, pharmacological inhibition of CERK, and the use of CERK knockout models.
| Method | Principle | Pros | Cons | Primary Application |
| siRNA/shRNA Knockdown | Post-transcriptional gene silencing of CERK mRNA, leading to reduced CERK protein expression and decreased C1P synthesis.[7][8] | - High specificity for CERK- Transient and reversible (siRNA)- Stable, long-term silencing (shRNA)- Relatively straightforward in vitro | - Incomplete knockdown can lead to residual activity- Potential for off-target effects- Delivery can be challenging, especially in vivo | In vitro studies to assess the acute effects of reduced C1P production. |
| Pharmacological Inhibition | Small molecules, such as NVP-231, competitively or non-competitively bind to CERK, blocking its enzymatic activity and preventing C1P production.[9][10] | - Rapid onset of action- Dose-dependent and reversible- Applicable for both in vitro and in vivo studies | - Potential for off-target effects on other kinases- Issues with bioavailability and stability in vivo[10]- May not be as specific as genetic methods | Acute inhibition of C1P production to study immediate downstream signaling events. |
| Genetic Knockout (e.g., CRISPR/Cas9 or Knockout Mice) | Permanent deletion of the CERK gene, leading to a complete and stable loss of CERK protein and C1P production.[11][12] | - Complete and permanent loss of function- High specificity- Ideal for studying long-term and developmental effects in vivo | - Potential for compensatory mechanisms- Time-consuming and expensive to generate- Embryonic lethality or severe phenotypes can complicate studies | In vivo studies in animal models to understand the physiological role of the CERK/C1P pathway. |
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from published research, highlighting the effects of CERK knockdown and inhibition on C1P levels and downstream cellular processes.
Table 1: Effect of CERK Knockdown on Cellular Processes
| Cell Line | Knockdown Method | Parameter Measured | Result | Reference |
| AML12 (mouse hepatocytes) | Stable shRNA | Cell Viability (in presence of H₂O₂) | Reduced | [2] |
| AML12 (mouse hepatocytes) | Stable shRNA | Intracellular ROS Levels | Elevated | [2] |
| AML12 (mouse hepatocytes) | Stable shRNA | C1P Concentration | Decreased | [2] |
| BT-474 (breast cancer) | siRNA | Cell Proliferation (72h) | >1.13-fold decrease (p < 0.005) | [7] |
| BT-474 (breast cancer) | siRNA | Colony Formation | >1.5-fold decrease (p < 0.05) | [7] |
| A549 (lung cancer) | siRNA | Cell Cycle Progression (S phase) | Reduced | [8] |
| A549 (lung cancer) | siRNA | Apoptosis | Enhanced | [8] |
Table 2: Comparison of CERK Knockdown vs. Pharmacological Inhibition
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| AML12 | CERK Knockdown (shRNA) | NRF2 Activation | Similar reduction to NVP-231 | [2] |
| AML12 | NVP-231 (CERK inhibitor) | NRF2 Activation | Reduced nuclear accumulation | [2] |
| MDA-MB-231 (breast cancer) | NVP-231 (1.0 µM) | Cell Proliferation | >1.7-fold decrease (p < 0.0001) | [7] |
| MDA-MB-231 (breast cancer) | NVP-231 (1.0 µM) | Colony Formation | >3.0-fold decrease (p < 0.0001) | [7] |
| MDA-MB-231 (breast cancer) | NVP-231 (1.0 µM) | Cell Migration | >2.0-fold decrease (p < 0.0001) | [7] |
Experimental Protocols
Protocol: siRNA-Mediated Knockdown of Ceramide Kinase in Cultured Cells
This protocol provides a general guideline for the transient knockdown of CERK using siRNA in a 6-well plate format. Optimization will be required for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete growth medium
-
siRNA targeting CERK (and a non-targeting or scrambled control siRNA)
-
siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
RNase-free water, microcentrifuge tubes, and pipette tips
Procedure:
-
Cell Seeding:
-
Preparation of siRNA-Lipid Complexes (per well):
-
Solution A: In an RNase-free microcentrifuge tube, dilute 20-80 pmol of CERK siRNA (or control siRNA) into 100 µl of reduced-serum medium. Mix gently.[13]
-
Solution B: In a separate tube, dilute 2-8 µl of the siRNA transfection reagent into 100 µl of reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.[13]
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[13]
-
-
Transfection:
-
Gently wash the cells once with 2 ml of reduced-serum medium.[13]
-
Aspirate the medium and add 800 µl of reduced-serum medium to the well.
-
Add the 200 µl of siRNA-lipid complex mixture dropwise to the cells.[13]
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells for 5-7 hours at 37°C in a CO₂ incubator.[13]
-
-
Post-Transfection:
-
After the incubation period, add 1 ml of complete growth medium (containing 2x the normal serum concentration and antibiotics) to each well without removing the transfection mixture.
-
Alternatively, the transfection medium can be replaced with fresh complete growth medium.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis. The optimal time for assessing knockdown and phenotypic changes should be determined empirically.
-
-
Validation of Knockdown:
Visualizations
Signaling Pathways and Experimental Workflows
Caption: C1P Signaling Pathway.
Caption: Experimental Workflow for CERK Knockdown.
Caption: Comparison of Methods to Study C1P.
References
- 1. scbt.com [scbt.com]
- 2. Ceramide kinase-mediated C1P metabolism attenuates acute liver injury by inhibiting the interaction between KEAP1 and NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Ceramide Kinase/C1P in the Regulation of Cell Growth and Survival [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Ceramide Kinase (CERK) Emerges as a Common Therapeutic Target for Triple Positive and Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Implication of Ceramide Kinase/C1P in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting ceramide metabolism with a potent and specific ceramide kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchmap.jp [researchmap.jp]
- 12. Knockout of Ceramide Kinase Aggravates Pathological and Lethal Responses in Mice with Experimental Colitis [jstage.jst.go.jp]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ceramide 1-Phosphate
Essential guidelines for the safe handling and disposal of Ceramide 1-Phosphate (C1P) are critical for maintaining a secure research environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, reinforcing our commitment to providing value beyond the product itself.
This compound is a bioactive sphingolipid involved in crucial cellular processes, including cell growth, survival, and inflammation.[1][2][3] Due to its biological activity and potential for irritation, it is imperative to handle and dispose of C1P as a hazardous chemical waste. Adherence to these procedures will minimize environmental contamination and protect laboratory personnel.
Key Safety and Disposal Information
Proper management of C1P waste is predicated on understanding its properties and associated hazards. The following table summarizes essential data for safe handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Synonyms | C1P, CerP | [3] |
| Appearance | Typically a solid | [4] |
| Storage Temperature | -20°C | [4] |
| Hazard Classification | While not always explicitly classified, related ceramides (B1148491) are considered skin and eye irritants. It is prudent to handle as hazardous chemical waste. | [4][5][6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company. Do not discharge into sewer systems. | [4][5][7][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must always comply with local, state, and federal regulations. The following protocol provides a general framework for its safe management.
1. Personal Protective Equipment (PPE): Before handling C1P, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (inspect prior to use)[7]
-
Laboratory coat
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid C1P waste, including contaminated consumables such as pipette tips, microfuge tubes, and weighing paper, in a designated, properly labeled hazardous waste container.[4] The container should be durable, leak-proof, and clearly marked as "Hazardous Waste" with the full chemical name "this compound".
-
Liquid Waste: Solutions containing C1P should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[4] Do not mix with other incompatible waste streams. The container should specify all chemical constituents of the solution.
3. Waste Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.[7][9]
4. Disposal Request and Documentation:
-
When the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Maintain accurate records of the generated waste, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[4]
Important Considerations:
-
DO NOT dispose of this compound down the drain.[4][7] This can contaminate waterways and is a violation of regulations for chemical waste.
-
In case of a spill, avoid dust formation.[7][9] Sweep up the solid material and place it into a suitable container for disposal.[5] Use spark-proof tools and ensure adequate ventilation.[7][9]
-
Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning.[7] If not being reused, puncture the packaging to render it unusable for other purposes before disposing of it in a sanitary landfill or through controlled incineration.[7]
This compound Signaling Pathway
To understand the biological context of C1P, the following diagram illustrates its central role in cell signaling. Ceramide is converted to C1P by the enzyme Ceramide Kinase (CerK). C1P can then act as an intracellular second messenger to promote cell survival and proliferation or be metabolized back to ceramide. These opposing actions highlight the importance of the balance between ceramide and C1P levels in determining cell fate.[1][2]
Caption: this compound (C1P) signaling pathway.
Experimental Workflow: Disposal of C1P Waste
The following diagram outlines the logical workflow for the proper disposal of both solid and liquid C1P waste from a laboratory setting.
Caption: Workflow for this compound waste disposal.
References
- 1. Ceramide and this compound in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lipotype.com [lipotype.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. zycz.cato-chem.com [zycz.cato-chem.com]
- 8. cdn.cmer.com [cdn.cmer.com]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
